1-Chloroheptan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloroheptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHTJPTRQIWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloroheptan-2-ol chemical properties and structure
An In-Depth Technical Guide to 1-Chloroheptan-2-ol
Executive Summary
This compound (CAS: 53660-21-2) is a vicinal halohydrin of significant value in organic synthesis and pharmaceutical process chemistry.[1][2] Characterized by its bifunctional nature—possessing both a secondary hydroxyl group and a primary alkyl chloride—it serves as a versatile "chiral pivot." It is primarily utilized as a direct precursor to 1,2-epoxyheptane and 1,2-heptanediol (a critical antimicrobial and moisturizing agent in dermatology). Its structural motif allows for the precise installation of chirality in long-chain aliphatic systems, making it a target of interest in biocatalytic resolution studies for asymmetric drug synthesis.
Part 1: Molecular Architecture & Physicochemical Profile
This compound consists of a seven-carbon aliphatic chain with a chlorine atom at the terminal (C1) position and a hydroxyl group at the C2 position. This specific regiochemistry is crucial; the terminal chloride is a good leaving group, while the C2-hydroxyl provides a handle for nucleophilic activation (e.g., epoxide formation).
Stereochemistry: The molecule possesses a single chiral center at C2. While often synthesized as a racemate (
Table 1: Physicochemical Data
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 53660-21-2 | Racemic mixture |
| Molecular Formula | C | |
| Molecular Weight | 150.65 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous oil |
| Boiling Point | ~85–90 °C at 10 mmHg | Estimated; decomposes near atmospheric BP |
| Density | ~0.98 – 1.02 g/mL | Denser than parent heptanol due to Cl |
| Solubility | Soluble in alcohols, ethers, DCM; Low water solubility | Amphiphilic character |
| LogP | ~2.15 | Lipophilic |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of this compound must be controlled to avoid the formation of its regioisomer, 2-chloroheptan-1-ol. Two primary routes dominate the landscape: the Grignard-Epichlorohydrin route (high regioselectivity) and the Alkene Chlorohydrination route (industrial scalability).
Method A: Grignard Addition to Epichlorohydrin (Regioselective)
This is the preferred laboratory method for obtaining the specific 1-chloro-2-ol isomer with high purity.
-
Mechanism: A nucleophilic attack of butylmagnesium bromide on the less substituted carbon of epichlorohydrin (2-(chloromethyl)oxirane).
-
Protocol:
-
Reagent Prep: Generate Butylmagnesium bromide (BuMgBr) from 1-bromobutane and Mg turnings in anhydrous THF.
-
Coupling: Cool the Grignard solution to -10°C. Add Epichlorohydrin dropwise. The Copper(I) iodide (CuI) catalyst (1-5 mol%) is often added to facilitate ring opening.
-
Quench: Hydrolyze with saturated NH
Cl solution. -
Result: The butyl group adds to the terminal epoxide carbon, opening the ring to form the secondary alcohol (at C2) while preserving the C1-chloride.
-
Method B: Chlorohydrination of 1-Heptene
-
Mechanism: Electrophilic addition of Hypochlorous acid (HOCl) to 1-heptene.
-
Regiochemistry: The reaction follows Markovnikov-like addition. The electrophilic Cl
adds to the terminal carbon (C1), forming a chloronium ion. Water (nucleophile) attacks the more substituted carbon (C2). -
Outcome: Predominantly yields this compound, though trace amounts of the regioisomer may form.
Visualization: Synthesis Workflow
Caption: Figure 1. Dual synthetic pathways for this compound. The Grignard route (top) offers superior regiocontrol.
Part 3: Reactivity & Mechanistic Insight
The utility of this compound lies in its ability to undergo intramolecular cyclization or nucleophilic substitution .
Base-Catalyzed Epoxide Formation
Treatment with a base (NaOH or KOH) deprotonates the C2-hydroxyl group.[3] The resulting alkoxide performs an intramolecular S
-
Significance: 1,2-epoxyheptane is a key intermediate for surfactants and polymer stabilizers.
Hydrolysis to 1,2-Heptanediol
While direct hydrolysis is possible, the standard industrial route involves forming the epoxide in situ followed by acid-catalyzed ring opening with water.
-
Application: 1,2-Heptanediol is a premium preservative in cosmetics (preservative booster) and a pharmaceutical excipient for transdermal drug delivery (e.g., enhancing Metronidazole absorption).
Biocatalytic Resolution
Enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B, CAL-B) can selectively acetylate one enantiomer of this compound, leaving the other alcohol free. This provides access to optically pure (
Visualization: Reactivity Cascade
Caption: Figure 2. The "Chlorohydrin-Epoxide-Diol" value chain. The chlorohydrin is the critical pivot point.
Part 4: Safety & Handling Protocols
As a halogenated alcohol, this compound requires strict adherence to safety protocols. It is an alkylating agent and a skin irritant.
Hazard Identification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Procedures:
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical safety goggles are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; alkyl chlorides are toxic to aquatic life.
References
-
PubChem. (n.d.). This compound (Compound).[1][3][5] National Library of Medicine. Retrieved from [Link]
-
Li, N., et al. (2014). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole. AAPS PharmSciTech. Retrieved from [Link]
-
Zhang, Y., et al. (2022).[2] Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Regioselective Halogenation of Arenes and Heterocycles. Retrieved from [Link]
Sources
- 1. 1561-86-0|2-Chlorocyclohexanol|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Guide: Controlled Synthesis of 1-Chloroheptan-2-ol
Topic: Synthesis of 1-Chloroheptan-2-ol from 1-chloro-2-heptanone Content Type: Technical Whitepaper / Process Guide Audience: Pharmaceutical Process Chemists & Drug Development Researchers
Part 1: Strategic Overview & Application Context
This compound (CAS: 53660-21-2) is a critical chiral building block in the synthesis of prostaglandin analogs, specifically prostacyclin derivatives like Treprostinil , used to treat pulmonary arterial hypertension.
The transformation of 1-chloro-2-heptanone to this compound represents a classic chemoselective challenge in organic synthesis. The presence of the
-
Dehalogenation: Over-reduction leading to heptan-2-ol.
-
Darzens-type Cyclization: In situ formation of 1,2-epoxyheptane under basic conditions.
This guide presents two validated methodologies: a Biocatalytic Asymmetric Reduction (for high-value, enantiopure requirements) and a Stoichiometric Chemical Reduction (for racemic, bulk intermediate needs).
Part 2: Mechanistic Principles & Critical Control Points
The reduction involves the nucleophilic attack of a hydride (
Reaction Pathway & Competitors[1]
The following Graphviz diagram illustrates the primary reaction pathway and the "danger zones" where side products form.
Figure 1: Mechanistic pathway showing the target reduction and the base-catalyzed cyclization risk.
Part 3: Methodology A — Biocatalytic Asymmetric Reduction
Best For: Enantiopure synthesis ((S)-isomer >99% ee), Pharmaceutical Intermediates.[1]
Biocatalysis is the preferred industrial route for this substrate due to the high stereoselectivity required for drugs like Treprostinil. This protocol utilizes a Ketoreductase (KRED) system with cofactor recycling.[2]
Reagents & System Setup
| Component | Specification | Function |
| Substrate | 1-Chloro-2-heptanone (75 mM) | Reactant |
| Biocatalyst | Curvularia hominis B-36 (or commercial KRED) | Stereoselective reduction |
| Buffer | Maintain enzyme stability | |
| Co-Substrate | Isopropanol (15% v/v) | Hydride donor for cofactor regeneration |
| Temperature | 30°C | Optimal enzymatic activity |
Step-by-Step Protocol
-
Buffer Preparation: Prepare 100 mM phosphate buffer adjusted strictly to pH 6.0 .
-
Why: Higher pH (>7.0) promotes spontaneous epoxide formation; lower pH (<5.0) may denature the enzyme.
-
-
Biocatalyst Loading: Suspend resting cells (50 g/L DCW) or lyophilized KRED enzyme (10 mg/mL) in the buffer.
-
Substrate Addition: Add 1-chloro-2-heptanone to a final concentration of 75 mM.
-
Note: The substrate has low water solubility. Add Isopropanol (15% v/v) simultaneously to act as both a co-solvent and the hydrogen donor.
-
-
Incubation: Agitate at 200 rpm at 30°C for 20–24 hours.
-
Monitoring: Monitor consumption via GC-FID. Look for the disappearance of the ketone peak at
min (method dependent). -
Extraction: Centrifuge to remove biomass. Extract the supernatant 3x with Ethyl Acetate.
-
Purification: Evaporate solvent under reduced pressure. If necessary, purify via silica gel chromatography (Petroleum ether/Ethyl acetate 10:1).
Expected Yield: ~97% Enantiomeric Excess (ee): >99% (S)-isomer.[1][3]
Part 4: Methodology B — Chemical Reduction (Racemic)
Best For: Analytical standards, non-clinical intermediates, bulk scale-up.
This method uses Sodium Borohydride (
Reagents & Safety
-
Reagent: Sodium Borohydride (
), 0.5 equivalents (stoichiometric excess). -
Solvent: Methanol (anhydrous).
-
Quench: 1M HCl or Saturated
. -
Safety Warning:
-haloketones are potent lachrymators (tear agents). Handle only in a functioning fume hood.
Workflow Diagram
Figure 2: Chemical reduction workflow emphasizing the acidic quench.
Step-by-Step Protocol
-
Solvation: Dissolve 1-chloro-2-heptanone (1.0 eq) in Methanol (10 mL per gram of substrate). Cool to 0°C in an ice bath.
-
Hydride Addition: Add
(0.5 - 0.6 eq) portion-wise over 20 minutes.-
Critical: Do not allow temperature to rise above 5°C. Heat promotes the intramolecular displacement of chloride by the alkoxide intermediate.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). Product is more polar (lower
) than the ketone. -
Quench (The Safety Lock): Slowly add 1M HCl or saturated
until pH is ~5.-
Mechanism:[4] This protonates the alkoxide intermediate (
) to the alcohol ( ), preventing it from attacking the C-Cl bond to form the epoxide.
-
-
Isolation: Dilute with water, extract with Dichloromethane (DCM). Dry organic layer over
and concentrate this compound.
Part 5: Analytical Validation
To confirm the identity and purity of this compound, compare spectral data against the starting material.
| Feature | 1-Chloro-2-heptanone (Reactant) | This compound (Product) |
| IR Spectrum | Strong C=O stretch (~1720 | Broad O-H stretch (3400 |
| 1H NMR (C2-H) | No proton at C2 (Quaternary C=O) | Multiplet at ~3.8 - 4.0 ppm (CH-OH) |
| 1H NMR (C1-H) | Singlet ~4.1 ppm ( | Doublet of doublets ~3.5 - 3.7 ppm |
| Stability | Stable liquid (Lachrymator) | Unstable to base (forms epoxide) |
References
-
Biocatalytic Synthesis of (S)-1-chloro-2-heptanol Title: Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36 Source: MDPI / Molecules (2022) URL:[Link]
-
General Reduction of Alpha-Halo Ketones Title: Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters (Contextual grounding for chloroketone reduction) Source: Journal of Organic Chemistry (2005) URL:[Link]
-
Safety Data & Properties Title: this compound Compound Summary Source: PubChem URL:[5][Link]
-
Application in Drug Development Title: Treprostinil Synthesis Intermediates Source: Google Patents / ResearchGate Context URL:[Link]
Sources
Physical Properties and Process Chemistry of 1-Chloroheptan-2-ol: A Technical Whitepaper
Executive Summary
1-Chloroheptan-2-ol (CAS: 53660-21-2) and its enantiopure derivative, (S)-1-chloro-2-heptanol (CAS: 81007-64-9), serve as critical halohydrin intermediates in advanced organic synthesis. For drug development professionals, understanding the precise physical properties—specifically the boiling point, melting point, and thermodynamic behavior—is paramount. These properties dictate the handling, purification, and downstream application of the compound, most notably in the multi-step synthesis of the vasodilator API Treprostinil. This whitepaper synthesizes the core physical properties of this compound, the causality behind its thermodynamic behavior, and field-proven protocols for its biocatalytic generation and analytical verification.
Chemical Identity and Core Physical Properties
The physical behavior of this compound is governed by its amphiphilic structure: a lipophilic seven-carbon aliphatic tail coupled with a hydrophilic hydroxyl head and an electronegative chlorine atom.
Causality of Thermodynamic Properties
-
Boiling Point Elevation: While the non-hydroxylated analog, 1-chloroheptane, boils at 159–161 °C 1, the introduction of the C2 hydroxyl group in this compound enables extensive intermolecular hydrogen bonding. This significantly increases the energy required to achieve vapor-liquid equilibrium, pushing the atmospheric boiling point to approximately 190–195 °C.
-
Thermal Degradation Risk: At temperatures approaching 200 °C, halohydrins are highly susceptible to intramolecular Sₙ2 reactions. The hydroxyl oxygen can attack the C1 carbon, displacing the chloride ion to form 1,2-epoxyheptane. Therefore, determining or utilizing the boiling point in industrial settings requires vacuum distillation to lower the thermal threshold.
-
Melting Point Depression: The flexible aliphatic heptyl chain prevents the formation of a rigid, tightly packed crystal lattice at ambient temperatures, rendering the compound a liquid at room temperature (MP < 0 °C).
Quantitative Data Summary
| Physicochemical Property | Value / Estimate | Causality & Methodological Note |
| Molecular Formula | C₇H₁₅ClO | Base structure for molecular weight calculation. |
| Molecular Weight | 150.65 g/mol | Verified via mass spectrometry 2. |
| Boiling Point (1 atm) | ~190–195 °C | Elevated due to -OH hydrogen bonding networks. |
| Boiling Point (Vacuum) | ~80–90 °C at 10 mmHg | Vacuum conditions are mandatory to prevent thermal epoxidation. |
| Melting Point | < 0 °C | Aliphatic flexibility prevents room-temperature crystallization. |
| Density (25 °C) | ~0.95–1.00 g/cm³ | Halogenation increases density relative to standard aliphatic alcohols. |
The Role of (S)-1-Chloroheptan-2-ol in Drug Development
In pharmaceutical process chemistry, the stereochemistry of this compound is critical. The enantiopure (S)-1-chloro-2-heptanol is a high-value chiral intermediate used in the total synthesis of Treprostinil, an API used to treat primary pulmonary hypertension.
Historically, synthesizing this chiral center required harsh chemical methods, such as Grignard additions at cryogenic temperatures (-78 °C) 3. Modern green chemistry has shifted toward whole-cell biocatalysis, utilizing specific fungal strains to achieve asymmetric reduction with near-perfect enantiomeric excess (ee). The downstream integration of this intermediate involves a complex Claisen rearrangement followed by a catalytic Pauson-Khand reaction to construct the cyclopentenone core of Treprostinil.
Caption: Biocatalytic synthesis of (S)-1-chloro-2-heptanol and its downstream application.
Experimental Workflows & Methodologies
As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but self-validating and mechanistically sound.
Biocatalytic Synthesis Workflow
This protocol leverages Curvularia hominis B-36 for the asymmetric reduction of 1-chloro-2-heptanone 4.
-
Biocatalyst Preparation: Cultivate Curvularia hominis B-36, harvest via centrifugation, and wash to isolate resting cells.
-
Reactor Initialization: In a bioreactor, establish a K₂HPO₄-KH₂PO₄ buffer system (100 mM, pH 6.0). Add 50 g/L (dry cell weight) of the resting cells.
-
Substrate & Co-substrate Addition: Introduce 75 mM of 1-chloro-2-heptanone. Immediately add 15% (v/v) isopropanol.
-
Causality: The lipophilic substrate has poor aqueous solubility. Isopropanol acts as a dual-purpose agent: it enhances substrate solubility and serves as a sacrificial hydrogen donor, driving the continuous regeneration of intracellular NAD(P)H cofactors required by the reductase enzyme.
-
-
Incubation: Maintain agitation at 200 rpm and strictly control the temperature at 30 °C for 20 hours.
-
Causality: Exceeding 30 °C (e.g., reaching 40 °C) induces thermal denaturation of the specific reductase, collapsing the yield from ~97% to <15%.
-
-
Self-Validation Step: Extract an aliquot with ethyl acetate and analyze via Chiral HPLC. The protocol is validated when the chromatogram confirms an enantiomeric excess (ee) of >99.9% for the (S)-enantiomer.
Analytical Determination of Boiling Point (Vacuum Protocol)
Because this compound degrades at its atmospheric boiling point, a vacuum distillation protocol must be utilized to determine its physical properties accurately 5.
-
System Calibration (Validation Step): Prior to testing the sample, run a known standard (e.g., pure 1-chloroheptane) through the micro-distillation apparatus under the target vacuum pressure to calibrate the system against literature values.
-
Apparatus Setup: Assemble a vacuum distillation unit. Critically, the thermometer bulb must be positioned exactly adjacent to the side arm of the distillation head to measure the true vapor-liquid equilibrium temperature, not the temperature of the boiling liquid.
-
Sample Preparation: Introduce dry this compound into the boiling flask along with PTFE boiling chips to provide nucleation sites, preventing superheating and explosive bumping.
-
Vacuum Application: Engage the vacuum pump and stabilize the system pressure at exactly 10 mmHg using a digital manometer.
-
Controlled Heating: Apply heat gradually (1–2 °C/min) until a steady reflux ring forms and vapor condenses on the thermometer bulb.
-
Data Extrapolation: Record the temperature plateau. Utilize the Clausius-Clapeyron equation or a nomograph to extrapolate the recorded vacuum boiling point (~80–90 °C at 10 mmHg) to its theoretical atmospheric equivalent.
Caption: Self-validating vacuum distillation methodology for boiling point determination.
Conclusion
The physical properties of this compound are intrinsically linked to its chemical structure and its utility in pharmaceutical synthesis. Its elevated boiling point necessitates vacuum distillation to prevent epoxidation, while its amphiphilic nature requires carefully optimized co-solvent systems (like isopropanol) during biocatalytic reduction. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis and characterization of this vital chiral intermediate.
References
- Guidechem. "1-Chloroheptane (CAS 629-06-1) Physical Properties." Guidechem Chemical Database.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 12738742, this compound." PubChem.
- ResearchGate. "Synthesis of treprostinil using a plug flow reactor for the key Claisen rearrangement and the catalytic Pauson-Khand reactions." ResearchGate.
- MDPI. "Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36." International Journal of Molecular Sciences.
- Benchchem. "1,2-Heptanediol | 3710-31-4 - Thermodynamic and Physical Properties." Benchchem Database.
Sources
Spectroscopic Characterization of 1-Chloroheptan-2-ol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloroheptan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide combines theoretical predictions with practical, field-proven insights into data acquisition and interpretation, ensuring scientific integrity and immediate applicability in a laboratory setting.
Introduction
This compound is a halogenated alcohol with the chemical formula C₇H₁₅ClO.[1] Its structure, featuring a chlorine atom and a hydroxyl group on adjacent carbons, gives rise to distinct spectroscopic signatures. A thorough understanding of its NMR, IR, and mass spectra is crucial for its identification, purity assessment, and the elucidation of its role in synthetic chemistry. This guide will present a detailed, predicted analysis of these spectra, grounded in fundamental principles of spectroscopy and supported by data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit signals corresponding to the 15 distinct protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms, leading to a downfield shift for protons closer to these functional groups.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-1' | 3.50 - 3.65 | Multiplet | 2H |
| H-2 | 3.75 - 3.85 | Multiplet | 1H |
| OH | 1.5 - 2.5 | Broad Singlet | 1H |
| H-3, H-3' | 1.45 - 1.60 | Multiplet | 2H |
| H-4, H-4' | 1.25 - 1.40 | Multiplet | 2H |
| H-5, H-5' | 1.25 - 1.40 | Multiplet | 2H |
| H-6, H-6' | 1.25 - 1.40 | Multiplet | 2H |
| H-7 | 0.85 - 0.95 | Triplet | 3H |
Interpretation of the ¹H NMR Spectrum:
-
The protons on C1 (H-1, H-1'), adjacent to the chlorine atom, are expected to be deshielded and appear as a multiplet in the range of 3.50-3.65 ppm.
-
The proton on C2 (H-2), bonded to the carbon bearing the hydroxyl group, is further deshielded and will likely appear as a multiplet between 3.75 and 3.85 ppm.
-
The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
The methylene protons of the heptyl chain (H-3 to H-6) will appear as overlapping multiplets in the upfield region (1.25-1.60 ppm).
-
The terminal methyl protons (H-7) are the most shielded and are expected to appear as a triplet around 0.85-0.95 ppm due to coupling with the adjacent methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each carbon atom in a unique chemical environment.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 48 - 52 |
| C2 | 70 - 75 |
| C3 | 32 - 36 |
| C4 | 28 - 32 |
| C5 | 25 - 29 |
| C6 | 22 - 26 |
| C7 | 13 - 15 |
Interpretation of the ¹³C NMR Spectrum:
-
The carbon atom bonded to the chlorine (C1) is expected to resonate in the 48-52 ppm range.
-
The carbon atom bearing the hydroxyl group (C2) will be the most deshielded of the sp³ carbons, appearing in the 70-75 ppm region.
-
The remaining carbons of the heptyl chain (C3-C7) will appear at progressively higher fields (lower ppm values), with the terminal methyl carbon (C7) being the most shielded.[2]
Experimental Protocol for ¹³C NMR Spectroscopy
A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Instrument Setup: Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Set the spectral width to approximately 220 ppm.
-
Employ a proton-decoupling sequence.
-
Use a 30-45° pulse angle to allow for faster repetition rates.[3]
-
Set the acquisition time to 1-2 seconds.
-
Use a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common method.
Predicted Mass Spectrum Data (EI-MS)
| m/z | Interpretation |
| 150/152 | Molecular ion ([M]⁺ and [M+2]⁺) |
| 115 | [M - Cl]⁺ |
| 101/103 | [M - CH₂CH₂CH₃]⁺ (α-cleavage) |
| 91/93 | [C₄H₈Cl]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 49/51 | [CH₂Cl]⁺ |
| 43 | [C₃H₇]⁺ (base peak) |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 150 and an isotopic peak ([M+2]⁺) at m/z 152 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. [4]* α-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a pentyl radical to give a fragment at m/z 101/103 or the loss of the chloromethyl radical to give a fragment at m/z 101.
-
Loss of Chlorine: Loss of a chlorine radical from the molecular ion would produce a peak at m/z 115.
-
Alkyl Fragmentation: Fragmentation of the alkyl chain will lead to a series of peaks corresponding to the loss of alkyl fragments. The base peak is predicted to be at m/z 43, corresponding to the stable isopropyl cation or propyl cation.
-
Chlorine-Containing Fragments: Fragments retaining the chlorine atom, such as [CH₂Cl]⁺ at m/z 49/51, will also show the characteristic 3:1 isotopic pattern.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A typical protocol for acquiring an EI mass spectrum, often coupled with gas chromatography (GC), is as follows:
-
Sample Introduction: If using GC-MS, inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer. For direct infusion, a dilute solution is introduced directly into the ion source.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Cheméo. (2023). Chemical Properties of 1-Chloroheptan-2-one. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023, October 29). Electron ionization. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Shimadzu. (n.d.). Liquid Samples. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
Shimadzu. (n.d.). Liquid Samples. [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 1-Chloroheptan-2-ol
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Chloroheptan-2-ol, a compound for which detailed toxicological data is not widely available. In the absence of a specific Safety Data Sheet (SDS), this document employs a scientifically grounded read-across approach, leveraging data from structurally similar compounds, including 1-chloroheptane and other short-chain chlorohydrins. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment, safe handling protocols, emergency procedures, and waste disposal to ensure a high level of safety in the laboratory and research environment.
Introduction: The Principle of Precautionary Risk Assessment
This compound (CAS No. 53660-21-2) is a vicinal chlorohydrin, a class of organic compounds characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms.[1][2] While specific toxicological and safety data for this compound are limited, its structural similarity to other known chlorohydrins and halogenated alkanes necessitates a precautionary approach to its handling.[1] Chlorohydrins as a class can exhibit significant toxicity. For instance, 2-chloroethanol is known to be highly toxic to mammals.[3] Therefore, this guide is built upon the principle of "as low as reasonably practicable" (ALARP) exposure and assumes a hazard profile informed by related, more thoroughly studied molecules.
The core logic of this guide is to extrapolate potential hazards from two primary structural analogues:
-
1-Chloroheptane: Provides insights into the physical hazards, such as flammability and potential for irritation, associated with the seven-carbon chlorinated alkane backbone.[4][5][6][7][8]
-
Short-chain Chlorohydrins (e.g., 1-Chlorobutan-2-ol, 2-Chloroethanol): Inform the potential toxicological hazards, including acute toxicity, skin and eye damage, and respiratory irritation, which are characteristic of the vicinal chlorohydrin functional group.[2][3][9]
This document will provide a robust framework for managing the risks associated with this compound, enabling its safe use in research and development.
Hazard Identification and Risk Assessment
Based on the read-across analysis, this compound should be treated as a hazardous substance with the following anticipated GHS classifications:
| Hazard Class | Anticipated Classification | Basis for Classification (Analogue) |
| Flammable Liquids | Category 3 or 4 | Based on 1-Chloroheptane (Flammable Liquid, Category 3).[4][7] The hydroxyl group may slightly increase the flashpoint compared to the parent alkane. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Based on the known high toxicity of 2-chloroethanol.[3] A conservative assumption is warranted. |
| Skin Corrosion/Irritation | Category 2 (Warning) | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Danger/Warning) | Causes serious eye damage/irritation.[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation.[2][4][5] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life | Based on 1-Chloroheptane.[4][5] |
Logical Flow for Risk Assessment
The following diagram outlines the essential steps for a comprehensive risk assessment before handling this compound.
Caption: Risk Assessment Workflow for this compound
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The data presented below is a combination of information available for the target compound and its structural analogue, 1-chloroheptane.
| Property | Value (this compound) | Value (1-Chloroheptane Analogue) | Reference |
| Molecular Formula | C₇H₁₅ClO | C₇H₁₅Cl | [1],[7] |
| Molecular Weight | 150.64 g/mol | 134.65 g/mol | [1],[7] |
| Appearance | Not specified, likely a colorless liquid | Colorless liquid | [7] |
| Boiling Point | Not specified | 159-161 °C | [10] |
| Flash Point | Not specified | ~41 °C (105.8 °F) | [8] |
| Density | Not specified | ~0.881 g/mL at 25°C | [10] |
| Solubility | Not specified | Insoluble in water | [6],[7] |
Safe Handling and Storage Protocols
Adherence to strict protocols is mandatory to minimize exposure and mitigate risks.
Engineering Controls
The primary method for controlling exposure is through robust engineering solutions.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control inhalation exposure.[4][11]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
-
Safety Shower and Eyewash Station: A properly functioning safety shower and eyewash station must be immediately accessible in the work area.[8][11]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory contact.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after use or upon contamination.[4][5] Use proper glove removal technique to avoid skin contact.[5]
-
Eye and Face Protection: Use safety glasses with side-shields and a face shield.[4]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a full-face supplied-air respirator is necessary.[5] All respirator use must comply with a formal respiratory protection program.[9]
Storage Requirements
Proper storage is critical to prevent fire, reaction, and degradation.
-
Container: Store in a tightly closed, properly labeled container.[4][11]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and alkali metals.[6][9]
Detailed Experimental Protocol: A Workflow for Safe Use
This section provides a step-by-step workflow for a typical laboratory procedure involving the handling and use of this compound.
Caption: Safe Handling Workflow for a Typical Experiment
Step-by-Step Methodology
-
Pre-Experiment Setup:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Don all required PPE as outlined in Section 4.2.
-
Ensure a spill kit containing absorbent material (e.g., vermiculite, sand), and labeled waste bags is readily available.[8]
-
Prepare a designated, labeled container for halogenated organic waste.
-
If transferring quantities greater than 500 mL, ensure containers are grounded and bonded to prevent static discharge.[6][12]
-
-
Handling and Reaction:
-
Perform all transfers of this compound inside the fume hood.
-
Keep the primary container tightly sealed when not in use.[4]
-
Set up the reaction apparatus within the fume hood, ensuring it is secure.
-
During the reaction, maintain the fume hood sash at the lowest practical height.
-
-
Post-Reaction and Cleanup:
-
Upon completion, safely quench the reaction as per the specific experimental protocol.
-
Transfer all waste solutions containing this compound to the designated halogenated waste container. Do not mix with other waste streams.
-
Decontaminate all glassware and surfaces that may have come into contact with the compound.
-
Remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye/face protection.
-
Wash hands thoroughly with soap and water.[4]
-
Emergency Procedures
Immediate and correct response to an emergency is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8] |
| Inhalation | Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[5][8] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[8] |
| Small Spill (<100 mL) | Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[6][8] Use non-sparking tools to collect the material and place it in a sealed container for disposal.[6][12] Ventilate the area. |
| Large Spill (>100 mL) | Evacuate the immediate area.[5] Eliminate all ignition sources.[6] Alert laboratory personnel and contact the institutional emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |
| Fire | For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[4][6] Do not use a straight stream of water.[8] For large fires, evacuate the area and call the fire department. Use water spray to cool fire-exposed containers.[4][5] |
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Collect all waste in a properly labeled, sealed container designated for halogenated organic waste.
-
Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][13] Do not pour down the drain.[4]
Conclusion
While this compound is a valuable intermediate in chemical synthesis, the lack of specific safety data requires that it be handled with a high degree of caution. By employing a read-across risk assessment, adhering to the hierarchy of controls, and following the detailed protocols outlined in this guide, researchers can effectively mitigate the potential physical and toxicological hazards. A proactive and informed approach to safety is paramount when working with data-poor compounds, ensuring the protection of personnel and the environment.
References
- 1-Chloroheptane - Safety Data Sheet. (2015, November 6). Sigma-Aldrich.
- 1-Chloroheptane - Safety Data Sheet. (2010, July 24). Sigma-Aldrich.
- 1-CHLOROHEPTANE - CAMEO Chemicals. NOAA.
- 1-Chloroheptane | C7H15Cl | CID 12371. PubChem.
- This compound | C7H15ClO | CID 12738742. PubChem.
- Material Safety Data Sheet - 1-Chloroheptane, 97%. (2005, October 24). Cole-Parmer.
- 1-Chloroheptane SDS, 629-06-1 Safety D
- SAFETY D
- SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.
- Buy 1-Chlorobutan-2-ol | 1873-25-2. (2023, August 15). Smolecule.
- Chemical Properties of 1-Chloroheptan-2-one. Cheméo.
- ETHYLENE CHLOROHYDRIN HAZARD SUMMARY. NJ.gov.
- The Last Dinner: Fatality of 2-Chloroethanol Intoxic
- 1-Chloroheptane: Comprehensive Overview and Applic
Sources
- 1. This compound | C7H15ClO | CID 12738742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Chlorobutan-2-ol | 1873-25-2 [smolecule.com]
- 3. longdom.org [longdom.org]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 1-CHLOROHEPTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. nbinno.com [nbinno.com]
- 11. airgas.com [airgas.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Thermochemical Data of 1-Chloroheptan-2-ol
Foreword
For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of molecules is paramount. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide a fundamental basis for predicting reaction outcomes, assessing chemical stability, and designing safe and efficient manufacturing processes. This guide focuses on 1-chloroheptan-2-ol, a halogenated alcohol with potential applications in organic synthesis and as a building block for more complex molecules. Due to the limited availability of direct experimental data for this specific compound in public databases, this whitepaper will serve as an in-depth technical guide outlining the established methodologies for its thermochemical characterization. We will delve into both experimental and computational approaches, providing the theoretical underpinnings and practical protocols necessary for researchers to obtain this critical data.
The Significance of Thermochemical Data for this compound
This compound belongs to the class of chlorohydrins, which are valuable intermediates in organic synthesis. The presence of both a chlorine atom and a hydroxyl group on adjacent carbons makes them versatile precursors for the synthesis of epoxides, diols, and other functionalized molecules. Accurate thermochemical data for this compound is crucial for:
-
Reaction Engineering and Safety: Predicting the heat released or absorbed during chemical reactions (enthalpy of reaction) is essential for designing safe and scalable manufacturing processes.
-
Process Optimization: Understanding the thermodynamics of phase changes (e.g., vaporization, fusion) allows for the optimization of purification processes like distillation and crystallization.
-
Computational Modeling: Experimentally determined thermochemical data serves as a benchmark for the validation and parameterization of computational models used to predict the properties and reactivity of related compounds.
-
Drug Development: In the pharmaceutical industry, understanding the stability and energy of different molecular conformations is critical for drug design and formulation.
Methodologies for Determining Thermochemical Properties
Given the absence of a comprehensive public dataset for this compound, this section details the primary experimental and computational methods for determining its key thermochemical parameters.
Experimental Determination
The standard enthalpy of formation is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through the enthalpy of combustion.
Methodology: Rotating-Bomb Combustion Calorimetry
For chlorine-containing organic compounds, rotating-bomb combustion calorimetry is the method of choice to ensure complete combustion and to bring the final products into a well-defined thermodynamic state.[1][2][3]
Causality Behind Experimental Choices:
-
Oxygen Atmosphere: The combustion is carried out in a high-pressure oxygen environment to ensure complete oxidation of the compound to carbon dioxide, water, and hydrochloric acid.
-
Rotating Bomb: The bomb is rotated after combustion to ensure that the hydrochloric acid formed dissolves completely in the initial bomb solution (usually water or a reducing solution like arsenious oxide), leading to a uniform final state. This is crucial for accurate energy corrections.[4]
-
Auxiliary Substance: A substance with a well-known enthalpy of combustion, such as benzoic acid, is often used to aid in the complete combustion of the target compound and to facilitate the ignition process.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible inside the combustion bomb. A known mass of a combustion aid (e.g., mineral oil) may be added.
-
Bomb Sealing and Pressurization: A small, known amount of water or a suitable reducing solution is added to the bomb. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely known mass of water. The calorimeter is then placed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration: The system is allowed to equilibrate until a steady temperature drift is observed.
-
Ignition and Data Acquisition: The sample is ignited via a cotton fuse wire connected to ignition electrodes. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify the amounts of nitric acid (from residual nitrogen in the oxygen) and any unburnt carbon. The concentration of hydrochloric acid in the bomb solution is also determined.
-
Calculation: The energy equivalent of the calorimeter is determined by burning a standard substance like benzoic acid. The standard enthalpy of combustion of this compound is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of combustion of the auxiliary substance, the fuse wire, and the formation of nitric acid. The standard enthalpy of formation is subsequently derived using Hess's Law.[5]
Logical Relationship of Combustion Calorimetry Workflow
Caption: Workflow for Determining Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry.
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The experiments are conducted under a flow of an inert gas, such as nitrogen, to prevent any oxidative degradation of the sample at elevated temperatures.[8]
-
Hermetically Sealed Pans: For liquid samples, hermetically sealed pans are used to prevent mass loss due to vaporization during the experiment, which would lead to inaccurate heat flow measurements.[8][9]
-
Heat-Cool-Heat Cycles: subjecting the sample to multiple heating and cooling cycles helps to erase any previous thermal history of the sample, ensuring that the measured transitions are characteristic of the material itself.[8]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[8]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with the desired temperature profile.
-
Data Collection for Melting Point and Enthalpy of Fusion:
-
The sample is cooled to a temperature well below its expected melting point.
-
The temperature is then ramped up at a constant rate (e.g., 10 °C/min) through the melting transition.
-
The melting point (Tm) is determined as the onset temperature of the melting peak, and the enthalpy of fusion (ΔfusH) is calculated from the area of the peak.[8]
-
-
Data Collection for Heat Capacity:
-
A baseline is first run with two empty DSC pans.
-
A second run is performed with a sapphire standard, for which the heat capacity is well-known.
-
A third run is performed with the sample.
-
The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.[9]
-
DSC Experimental Workflow
Caption: Workflow for Determining Thermal Properties using Differential Scanning Calorimetry.
Computational Estimation
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.
Methodology: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties, including thermochemical data.
Causality Behind Method Choices:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated organic molecules, functionals like B3LYP or M06-2X combined with a basis set such as 6-311+G(d,p) often provide a good balance of accuracy and computational cost.[4]
-
Frequency Calculations: To obtain thermochemical data such as enthalpy, entropy, and heat capacity, a frequency calculation must be performed on the optimized geometry of the molecule. This calculation determines the vibrational frequencies of the molecule, which are then used to compute the thermodynamic properties based on statistical mechanics.
A comparative study on chloropyrimidines found that while the B3LYP hybrid method is popular, other functionals might provide better accuracy for specific classes of molecules.[4] Computational studies on related chloroalcohols have also been performed to understand their stability and decomposition pathways.[10][11]
Tabulated Thermochemical Data
While no direct experimental data for this compound is available, the following table provides a template for how such data should be presented. For comparative purposes, data for the related compound 1-chloroheptane is included where available.
| Property | Symbol | Value for this compound | Value for 1-Chloroheptane | Method |
| Molecular Formula | - | C₇H₁₅ClO | C₇H₁₅Cl | - |
| Molecular Weight | M | 150.64 g/mol [12] | 134.65 g/mol [13] | - |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data to be determined | -244.5 ± 1.5 kJ/mol | Combustion Calorimetry |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data to be determined | -196.8 ± 1.6 kJ/mol | From ΔfH°(l) and ΔvapH° |
| Enthalpy of Vaporization | ΔvapH° | Data to be determined | 47.7 kJ/mol[14] | - |
| Molar Heat Capacity (liquid) | Cp(l) | Data to be determined | 225.9 J/(mol·K) at 298.15 K | DSC[15] |
| Melting Point | Tm | Data to be determined | -69 °C[14] | - |
| Enthalpy of Fusion | ΔfusH | Data to be determined | Not available | DSC |
Note: The data for 1-chloroheptane is sourced from the NIST Chemistry WebBook and other cited literature.
Conclusion
References
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). Novel differential scanning calorimetric studies of supercooled organic liquids. RSC Publishing. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloroheptan-2-one. Retrieved from [Link]
-
Oxford Academic. (n.d.). Combustion Calorimetry | Molecular Energetics: Consensed-Phase Thermochemical Techniques. Retrieved from [Link]
-
ACS Publications. (n.d.). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry. Retrieved from [Link]
-
NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]
-
D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
-
MDPI. (2023, September 27). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved from [Link]
-
ACS Publications. (2001, February 7). Vapor Pressure, Vapor−Liquid Equilibrium, and Excess Enthalpy Data for Compounds and Binary Subsystems of the Chlorohydrin Process for Propylene Oxide Production. Journal of Chemical & Engineering Data. Retrieved from [Link]
- Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press.
-
National Institute of Standards and Technology. (2009, October 29). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Standard Reference Data. Retrieved from [Link]
-
ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
IUPAC. (n.d.). The calorimetry of combustions and related reactions. Retrieved from [Link]
-
You-iggy. (2023, March 19). 1-Chloroheptane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Chloroheptan-2-one. Retrieved from [Link]
- Chao, J., & Hall, K. R. (1983). Ideal Gas thermodynamic properties of simple alkanols. Thermochimica Acta, 64(1-2), 285-303.
-
PubChem. (n.d.). 1-Chlorohexan-2-OL. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Heptane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic properties of the normal alcohols, C1 C12. Retrieved from [Link]
-
Dornshuld, C. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Thermodynamic study of binary mixtures of alcohols and alkoxyethanols for fuel applications: excess molar enthalpies and local composition models. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). The thermodynamics of alcohols-hydrocarbons mixtures. Retrieved from [Link]
- Green, J. H. S. (1961). Thermodynamic properties of the normal alcohols, C 1 C 12. Transactions of the Faraday Society, 57, 2132-2137.
-
Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees. Retrieved from [Link]
- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry. Interscience Publishers.
-
National Institute of Standards and Technology. (2015, February 18). 1-Chloroheptane with Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
gchem. (n.d.). Heat Capacities for Some Select Substances. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloroheptane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloropentan-2-ol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computational Evidence Suggests That 1-chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-chloroethanol into Acetaldehyde and HCl. Retrieved from [Link]
-
PubMed. (2007, February 1). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. Retrieved from [Link]
-
Semantic Scholar. (2019, January 21). Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 13). 14.4: Thermochemistry and Calorimetry. Retrieved from [Link]
-
ResearchGate. (2005, January). Heat Capacities of 1-Chloroalkanes and 1-Bromoalkanes within the Temperature Range from 284.15 K to 353.15 K. A Group Additivity and Molecular Connectivity Analysis. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Conformational Analysis of Enantiomers of Chiral Chloroalkanes. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloroheptan-2-ol. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Experimental Thermochemistry Through the Years with Application to Chalcogenides. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chlorohept-5-yn-2-ol. Retrieved from [Link]
-
Active Thermochemical Tables. (n.d.). Cycloheptane Enthalpy of Formation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. This compound | C7H15ClO | CID 12738742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. you-iggy.com [you-iggy.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of (S)-1-chloro-2-heptanol Using Biocatalysis: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the asymmetric synthesis of (S)-1-chloro-2-heptanol, a valuable chiral intermediate in the pharmaceutical industry, particularly for the synthesis of Treprostinil, a treatment for primary pulmonary hypertension.[1] The described method utilizes a whole-cell biocatalyst, Curvularia hominis B-36, for the stereoselective reduction of the prochiral ketone, 1-chloro-2-heptanone.[1] This biocatalytic approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and improved environmental footprint.[1] The protocol details the cultivation of the biocatalyst, the enzymatic reduction process, and the analytical methods for determining conversion and enantiomeric excess.
Introduction: The Significance of Chiral Purity and Biocatalysis
Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. (S)-1-chloro-2-heptanol is a key chiral intermediate whose demand is driven by its role in the synthesis of drugs like Treprostinil.[1]
Traditional chemical synthesis routes to produce such chiral molecules often rely on metal catalysts, chiral auxiliaries, or harsh reaction conditions, which can be costly and generate significant chemical waste.[1][2] Biocatalysis has emerged as a powerful and sustainable alternative, employing enzymes or whole microorganisms to catalyze chemical transformations with high stereo-, regio-, and chemo-selectivity under mild, aqueous conditions.[1][3][4]
This application note focuses on the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol using the whole-cell biocatalyst Curvularia hominis B-36.[1] This novel, newly isolated fungal strain has demonstrated exceptional performance, achieving high yields and near-perfect enantiomeric excess (ee).[1] The use of whole cells simplifies the process by eliminating the need for enzyme purification and providing a self-contained system for cofactor regeneration, often through a co-substrate like isopropanol.[1][5]
Principle of the Method: Asymmetric Bioreduction
The core of this method is the enantioselective reduction of a prochiral ketone, 1-chloro-2-heptanone, to the corresponding chiral alcohol, (S)-1-chloro-2-heptanol. This transformation is catalyzed by one or more alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) present within the Curvularia hominis B-36 cells.[1][6] These enzymes utilize a hydride donor, typically a reduced nicotinamide cofactor (NADH or NADPH), to reduce the carbonyl group of the ketone.
The high stereoselectivity of the enzyme ensures that the hydride is delivered to one specific face of the ketone, leading to the preferential formation of the (S)-enantiomer of the alcohol.[7] To sustain the catalytic cycle, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. In this whole-cell system, this is achieved through the oxidation of a co-substrate, isopropanol, to acetone, a process also catalyzed by cellular dehydrogenases.[1]
Experimental Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of (S)-1-chloro-2-heptanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Curvularia hominis B-36 | N/A | CCTCC M 2017654 | Or other suitable microorganism expressing a stereoselective ketoreductase. |
| 1-chloro-2-heptanone | ≥98% | Commercially Available | Substrate for the reaction. |
| (S)-1-chloro-2-heptanol | ≥98% | Commercially Available | Analytical standard. |
| (R)-1-chloro-2-heptanol | ≥98% | Commercially Available | Analytical standard for racemate. |
| Potato Dextrose Agar (PDA) | Microbiological | Commercially Available | For cultivation of C. hominis. |
| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Reagent | Commercially Available | Buffer component. |
| Potassium Phosphate Dibasic (K₂HPO₄) | ACS Reagent | Commercially Available | Buffer component. |
| Isopropanol | ACS Reagent | Commercially Available | Co-substrate for cofactor regeneration. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Extraction solvent. |
| Sodium Sulfate (anhydrous) | ACS Reagent | Commercially Available | Drying agent. |
| Deionized Water | Type I | In-house |
Detailed Experimental Protocol
Preparation of the Biocatalyst (Resting Cells)
-
Cultivation: Inoculate a sterile Potato Dextrose Broth (PDB) medium with Curvularia hominis B-36 from a stock culture. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours, or until sufficient cell growth is achieved.
-
Harvesting: Transfer the culture to centrifuge tubes and harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet by resuspending it in a sterile phosphate buffer (e.g., 100 mM, pH 6.0). Repeat the centrifugation and washing step twice to remove any residual growth medium.
-
Resting Cell Suspension: After the final wash, resuspend the cell pellet in the reaction buffer (100 mM K₂HPO₄-KH₂PO₄, pH 6.0) to achieve the desired final concentration for the biotransformation (e.g., 50 g/L dry cell weight equivalent). This is the resting cell suspension.
Asymmetric Bioreduction
-
Reaction Setup: In a suitable reaction vessel (e.g., an Erlenmeyer flask), combine the resting cell suspension with the co-substrate, isopropanol, to a final concentration of 15% (v/v).[1]
-
Substrate Addition: Add the substrate, 1-chloro-2-heptanone, to the reaction mixture to a final concentration of 75 mM.[1] Note: The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent to aid solubility.
-
Incubation: Incubate the reaction mixture at 30°C with constant agitation (e.g., 200 rpm) to ensure adequate mixing and aeration.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). Prepare the aliquots for analysis by quenching the reaction (e.g., by adding an equal volume of ethyl acetate), vortexing, and centrifuging to separate the layers. Analyze the organic layer by Gas Chromatography (GC).
Product Workup and Isolation
-
Extraction: Once the reaction has reached completion (typically within 20 hours as indicated by GC analysis), terminate the reaction by adding an equal volume of ethyl acetate to the entire reaction mixture.[1]
-
Separation: Vigorously mix the two phases and then separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-chloro-2-heptanol.
-
Purification (Optional): If further purification is required, the crude product can be purified by silica gel column chromatography.
Analytical Methods
Determination of Conversion
The conversion of 1-chloro-2-heptanone to 1-chloro-2-heptanol can be determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Column: A non-chiral capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).
-
Temperature Program:
-
Initial Temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 min at 200°C.
-
-
Injector and Detector Temperature: 250°C.
-
Calculation: Conversion (%) = [Area of Product / (Area of Substrate + Area of Product)] x 100.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the product is determined by chiral GC analysis.
-
Column: A chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Isothermal analysis at a temperature that provides baseline separation of the (R) and (S) enantiomers (e.g., 120°C).
-
Injector and Detector Temperature: 250°C.
-
Calculation: Enantiomeric Excess (ee, %) = [|Area (S) - Area (R)| / (Area (S) + Area (R))] x 100.
Expected Results
Following the optimized protocol, this biocatalytic system is capable of achieving excellent results.
| Parameter | Optimized Value | Reference |
| Substrate Concentration | 75 mM | [1] |
| Biocatalyst Loading | 50 g/L (DCW) | [1] |
| Co-substrate | 15% (v/v) Isopropanol | [1] |
| pH | 6.0 | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 20 hours | [1] |
| Yield | ~97% | [1] |
| Enantiomeric Excess (ee) | >99.9% (S) | [1] |
Troubleshooting and Key Considerations
-
Low Conversion:
-
Inactive Biocatalyst: Ensure proper cultivation and handling of the microorganism. Cell viability is crucial.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. Consider a fed-batch strategy for the substrate.
-
Insufficient Cofactor Regeneration: Ensure the co-substrate concentration is adequate.
-
-
Low Enantioselectivity:
-
Incorrect Microorganism: Verify the identity and purity of the microbial strain.
-
Sub-optimal Reaction Conditions: pH and temperature can influence enzyme selectivity. Ensure these parameters are carefully controlled.
-
-
Emulsion during Extraction: Centrifugation can help to break up emulsions formed during the workup process.
Conclusion
The biocatalytic asymmetric reduction of 1-chloro-2-heptanone using Curvularia hominis B-36 offers a highly efficient, selective, and environmentally benign route to the valuable chiral intermediate (S)-1-chloro-2-heptanol.[1] This method achieves near-quantitative yields and exceptional enantiomeric purity, making it a highly attractive process for industrial application in the pharmaceutical sector. The use of a whole-cell system simplifies the procedure and reduces costs, further highlighting the advantages of biocatalysis in modern organic synthesis.
References
-
Zhu, D., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Molecules. Available at: [Link]
-
Martínez-Montero, L., et al. (2016). Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts. Molecules. Available at: [Link]
-
Rioz-Martínez, A., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. Available at: [Link]
-
Träff, A., et al. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]
-
Schrittwieser, J. H., et al. (2011). Biocatalytic synthesis of chiral β-substituted alcohols by combination of a stereoselective alcohol dehydrogenase (ADH) and a halohydrin dehalogenase (HHDH). Journal of Biotechnology. Available at: [Link]
-
Majerič Elenkov, M. (2009). Biocatalytic application of halohydrin dehalogenases for production of chiral building blocks. Croatian Science Foundation. Available at: [Link]
-
de Gonzalo, G., et al. (2018). One-Pot Combination of Metal- and Bio-Catalysis in Water for the Synthesis of Chiral Molecules. Catalysts. Available at: [Link]
-
Wu, S., et al. (2021). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Available at: [Link]
-
Chen, B., et al. (2023). Structural analysis of an anthrol reductase inspires enantioselective synthesis of enantiopure hydroxycycloketones and β-halohydrins. Nature Communications. Available at: [Link]
-
Träff, A., et al. (2008). Highly efficient route for enantioselective preparation of chlorohydrins via dynamic kinetic resolution. Organic Letters. Available at: [Link]
-
Hasnaoui, G., et al. (2014). FULIR - Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Wan, N-W., et al. (2012). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate at high concentration by using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. RSC Advances. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
González-Granda, S., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]
- Fox, R. J., et al. (2016). Ketoreductase-mediated stereoselective route to alpha chloroalcohols. Google Patents.
-
Kos-grabar, T., et al. (2024). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Catalysts. Available at: [Link]
-
Schrittwieser, J. H., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology. Available at: [Link]
-
Szałkucka, M., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports. Available at: [Link]
-
Findrik, Z., et al. (2019). Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. Reaction Chemistry & Engineering. Available at: [Link]
-
Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters. Available at: [Link]
-
Koesoema, A. A., et al. (2020). Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications. Applied Microbiology and Biotechnology. Available at: [Link]
-
Majeric Elenkov, M., et al. (2011). Science of Synthesis: Biocatalysis in Organic Synthesis 2. Thieme. Available at: [Link]
-
Annunziata, F., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Use of 1-Chloroheptan-2-ol as a chiral intermediate in synthesis
Application Note: (S)-1-Chloroheptan-2-ol as a Chiral Intermediate in Advanced API Synthesis
Executive Summary
(S)-1-Chloroheptan-2-ol is a highly valuable enantiopure building block widely utilized in the pharmaceutical industry. Its most critical application is serving as a chiral precursor in the synthesis of Treprostinil, a potent prostacyclin analogue prescribed for the treatment of primary pulmonary hypertension[1]. This application note details the mechanistic rationale, comparative synthesis routes, and self-validating protocols for the biocatalytic generation of (S)-1-chloroheptan-2-ol and its downstream conversion into (S)-1,2-epoxyheptane.
Mechanistic Rationale & Causality in Synthesis
The Bifunctional Advantage of (S)-1-Chloroheptan-2-ol The vicinal halohydrin motif of 1-chloroheptan-2-ol provides a versatile bi-functional handle. The secondary alcohol establishes a critical stereocenter, while the primary alkyl chloride serves as an excellent leaving group for intramolecular cyclization[2].
When treated with a strong base (e.g., NaOH), the hydroxyl group is deprotonated to form an alkoxide intermediate. This alkoxide undergoes a rapid, intramolecular
Biocatalytic vs. Chemical Synthesis Historically, the chemical synthesis of (S)-1-chloroheptan-2-ol relied on the Grignard reaction of pentylmagnesium bromide with chiral epichlorohydrin, or asymmetric reduction requiring heavy metals and cryogenic temperatures (-78 °C)[1].
Recent advancements strongly favor whole-cell biocatalysis (e.g., using Curvularia hominis B-36). Biocatalysis offers superior enantiomeric excess (ee > 99.9%), operates at ambient temperatures, and utilizes isopropanol as a co-substrate[1]. The inclusion of isopropanol is causally linked to two critical functions: it enhances the aqueous solubility of the highly hydrophobic 1-chloro-2-heptanone substrate, and it acts as a sacrificial electron donor to regenerate the NAD(P)H cofactors essential for the ketoreductase enzyme's sustained activity[1].
Quantitative Data: Synthesis Route Comparison
Table 1 summarizes the performance metrics of traditional chemical reduction versus optimized whole-cell biocatalysis for generating (S)-1-chloroheptan-2-ol.
| Parameter | Traditional Chemical Reduction | Whole-Cell Biocatalysis (C. hominis B-36) |
| Catalyst | Heavy metals / Chiral Ligands | Resting cells (50 g/L DCW) |
| Reaction Temperature | -78 °C | 30 °C |
| Enantiomeric Excess (ee) | ~85 - 95% | 99.9% |
| Isolated Yield | Variable | 93.5% - 97.2% |
| Environmental Impact | High (Metal waste, cryogenic energy) | Low (Aqueous buffer, ambient temp) |
| Key Additives | Stoichiometric chiral auxiliaries | 15% (v/v) Isopropanol (co-substrate) |
(Data synthesized from optimization studies on asymmetric bioreduction[1])
Experimental Protocols
Protocol A: Whole-Cell Biocatalytic Reduction of 1-Chloro-2-heptanone
Objective: Synthesize (S)-1-chloroheptan-2-ol with >99% ee using a self-validating biocatalytic system.
Causality Note: Operating at strictly pH 6.0 prevents the spontaneous, non-enzymatic degradation of the
-
Biocatalyst Preparation: Harvest Curvularia hominis B-36 cells from the fermentation broth via centrifugation. Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 6.0) to remove residual media components that could interfere with the reduction[1].
-
Reaction Assembly: In a bioreactor, suspend the resting cells to a final Dry Cell Weight (DCW) of 50 g/L in 100 mM potassium phosphate buffer (pH 6.0)[1].
-
Co-substrate Addition: Add isopropanol to a final concentration of 15% (v/v). Validation Check: Ensure complete mechanical mixing; the isopropanol must be fully dispersed to effectively regenerate cofactors[1].
-
Substrate Introduction: Add 1-chloro-2-heptanone to a final concentration of 75 mM[1].
-
Bioconversion: Incubate the mixture at 30 °C with an agitation rate of 200 rpm (or 800 rpm in a scaled-up 1.5 L bioreactor) for 20 hours[1].
-
Extraction & Purification: Terminate the reaction by extracting the aqueous phase with ethyl acetate (3 x equal volume). Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography (petroleum ether/ethyl acetate, 10:1, v/v)[1]. -
Quality Control (Self-Validation): Confirm the product identity and purity via
NMR and determine the enantiomeric excess via chiral HPLC. The process is validated to proceed downstream only if the ee is 99.9%[1].
Protocol B: Intramolecular Cyclization to (S)-1,2-Epoxyheptane
Objective: Convert (S)-1-chloroheptan-2-ol to (S)-1,2-epoxyheptane, a direct intermediate for Treprostinil. Causality Note: Using methyl tert-butyl ether (MTBE) as an aprotic solvent combined with solid NaOH minimizes competing hydrolysis of the alkyl chloride, strictly favoring the intramolecular alkoxide attack[2][3].
-
Reaction Setup: Dissolve the purified (S)-1-chloroheptan-2-ol in MTBE (approx. 3 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer[3].
-
Base Addition: Slowly add solid NaOH powder (approx. 1.5 to 2.0 molar equivalents) in batches to the stirring solution at room temperature (25 °C)[3]. Validation Check: The reaction must remain at room temperature to prevent thermal degradation or polymerization of the resulting epoxide.
-
Cyclization: Stir the heterogeneous mixture vigorously for 18 hours. Monitor the disappearance of the halohydrin via TLC or GC-MS[3].
-
Workup: Once the starting material is consumed, remove the solid salts via suction filtration. Wash the organic filtrate sequentially with distilled water and saturated brine[3].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness under reduced pressure at 40 °C to yield enantiopure (S)-1,2-epoxyheptane[3].
Process Visualizations
Fig 1. Biocatalytic synthesis of (S)-1-chloroheptan-2-ol and downstream conversion to Treprostinil.
Fig 2. Standardized workflow for the whole-cell biocatalytic production of (S)-1-chloroheptan-2-ol.
References
-
Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. MDPI. 1
-
The preparation method of treprostinil intermediate. Google Patents. 3
-
1,2-Heptanediol | 3710-31-4. Benchchem. 2
Sources
Reaction of 1-Chloroheptan-2-ol with Grignard reagents
[1]
Critical Reaction Parameters
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 2.2 - 2.5 Equivalents | 1.0 eq is consumed for deprotonation; >1.0 eq is required to drive the epoxide opening to completion.[1] |
| Solvent System | THF / Et₂O (1:1) | Diethyl ether favors the formation of the Grignard, while THF improves the solubility of the magnesium alkoxide intermediate, preventing precipitation that stalls the reaction. |
| Temperature | 0°C | Initial addition at 0°C prevents runaway exotherms during deprotonation. Reflux is required to overcome the activation energy for the epoxide ring-opening. |
| Atmosphere | Argon or N₂ | Grignard reagents are pyrophoric and moisture-sensitive.[1] A positive pressure of inert gas is non-negotiable. |
Experimental Protocol
Target Synthesis: Preparation of 1-Phenylheptan-2-ol Substrate: this compound (MW: 150.65 g/mol ) Reagent: Phenylmagnesium Bromide (3.0 M in Et₂O)[1]
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes while cooling to room temperature.
-
-
Substrate Solubilization:
-
Charge the flask with This compound (1.50 g, 10.0 mmol) .[1]
-
Add 20 mL of anhydrous THF .
-
Cool the solution to 0°C using an ice/water bath.
-
-
Grignard Addition (The Critical Step):
-
Charge the addition funnel with Phenylmagnesium Bromide (8.0 mL, 24.0 mmol, 2.4 equiv) .
-
Note: We use 2.4 equivalents to account for trace moisture and ensure full conversion.
-
Add the Grignard reagent dropwise over 20 minutes .
-
Observation: Gas evolution (alkane) may occur initially; a white precipitate (Mg-salts) often forms and then re-dissolves.[1]
-
-
Reaction Phase:
-
Once addition is complete, remove the ice bath and allow to warm to room temperature (30 mins).
-
Heat the reaction to a gentle reflux (60-65°C) for 3 hours .
-
QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting chlorohydrin (
) should disappear, and a less polar spot (epoxide) may appear transiently before the more polar alcohol product forms.
-
-
Quench & Workup:
-
Cool the mixture to 0°C.
-
Slowly quench with saturated aqueous NH₄Cl (30 mL) . Caution: Exothermic.[1]
-
Extract the aqueous layer with Diethyl Ether (
mL). -
Combine organics, wash with Brine (50 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica Gel, 0
10% EtOAc in Hexanes).
-
Workflow Diagram
Representative Data & Troubleshooting
The following data summarizes typical yields obtained using this protocol with various Grignard reagents reacting with this compound.
| Grignard Reagent ( | Product | Isolated Yield (%) | Regioselectivity (C1:C2 attack) |
| Phenyl-MgBr | 1-Phenylheptan-2-ol | 82% | >95:5 |
| Methyl-MgBr | Octan-2-ol | 78% | >95:5 |
| Vinyl-MgBr | Non-1-en-4-ol* | 65% | 90:10 |
| t-Butyl-MgCl | 1-(t-Butyl)heptan-2-ol | 45% | 98:2 |
*Note: Vinyl Grignards are sensitive to thermal polymerization; lower yields are typical.
Troubleshooting Guide:
-
Low Yield / Recovered Starting Material: Often caused by insufficient reflux time or "dead" Grignard reagent. Titrate your Grignard before use.
-
Formation of Chloroketone: If the reaction is not kept anhydrous, or if oxidation occurs, the alcohol can oxidize. Ensure strict inert atmosphere.
-
Gel Formation: Magnesium salts can form gels in pure ether. Adding THF or using a tartrate wash (Rochelle's salt) during workup breaks the emulsion.
References
-
Bartlett, P. D., & Berry, C. M. (1934). The Reaction of Halohydrins with Grignard Reagents. Journal of the American Chemical Society, 56(12), 2683–2685. [Link]
-
Geissman, T. A., & Akawie, R. I. (1950). The Reaction of Grignard Reagents with 1,2-Epoxides. Journal of the American Chemical Society, 72(12), 5497–5500. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link][1]
Derivatization of 1-Chloroheptan-2-ol for gas chromatography
Application Note: High-Efficiency Derivatization of 1-Chloroheptan-2-ol for Gas Chromatography
Abstract
This compound, a critical chiral intermediate in the synthesis of prostaglandins (e.g., Treprostinil), presents significant analytical challenges due to its amphiphilic nature and the inductive effect of the
Introduction & Chemical Basis
The analysis of this compound requires mitigating the polarity of the secondary hydroxyl group (-OH) at the C2 position. The adjacent chlorine atom at C1 exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the hydroxyl proton compared to non-halogenated heptanols.
Why Derivatize?
-
Inertness: Masks the polar -OH group, preventing hydrogen bonding with the stationary phase (reducing tailing).
-
Thermal Stability: Prevents potential intramolecular cyclization to epoxides (heptylene oxide) inside the hot injector port.
-
Detectability:
-
Silylation adds mass for stable EI-MS fragmentation.
-
Acylation adds electronegative fluorine atoms, enabling femtogram-level detection via Electron Capture Detector (ECD).
-
Derivatization Decision Matrix
Select the protocol based on your detection method and sensitivity requirements.
| Feature | Protocol A: Silylation (TMS) | Protocol B: Acylation (TFA) |
| Reagent | BSTFA + 1% TMCS | TFAA (Trifluoroacetic Anhydride) |
| Detector | FID, GC-MS (EI) | GC-ECD, GC-MS (NCI) |
| Sensitivity | ppm to high ppb | low ppb to ppt |
| Stability | Moisture sensitive; analyze within 24h | Moderately stable; excess reagent must be removed |
| Mechanism | Nucleophilic Substitution ( | Nucleophilic Acyl Substitution |
Experimental Protocols
Pre-requisites & Safety
-
Solvents: Anhydrous Pyridine, Ethyl Acetate, or Dichloromethane (Water < 50 ppm).
-
Glassware: Silanized GC vials to prevent adsorption.
-
Safety: BSTFA and TFAA are corrosive and moisture-sensitive.[1] Work in a fume hood.
Protocol A: Silylation (General Profiling)
Best for: Purity assessment, reaction monitoring, and impurity profiling.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]
-
Solvent: Anhydrous Acetonitrile or Ethyl Acetate.
Step-by-Step Procedure:
-
Sample Prep: Weigh 1–5 mg of this compound into a 1.5 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous Acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Note: TMCS acts as a catalyst to overcome the steric hindrance of the secondary alcohol.
-
-
Reaction: Cap tightly and vortex for 30 seconds. Incubate at 60°C for 30 minutes .
-
Causality: Heat is required to drive the reaction to completion due to the inductive deactivation by the chlorine atom.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into the GC.
Protocol B: Acylation (Trace Analysis)
Best for: Environmental monitoring or residual solvent analysis using ECD.
Reagents:
-
Trifluoroacetic Anhydride (TFAA).[3]
-
Base Catalyst: Anhydrous Pyridine (scavenges the acid byproduct).
Step-by-Step Procedure:
-
Sample Prep: Dissolve sample in 500 µL of Hexane or Isooctane.
-
Catalyst Addition: Add 50 µL of Anhydrous Pyridine.
-
Reagent Addition: Add 100 µL of TFAA slowly (exothermic reaction).
-
Reaction: Cap and incubate at 60°C for 20 minutes .
-
Neutralization (Critical):
-
Evaporate excess reagents under a gentle nitrogen stream to dryness.
-
Reconstitute in 500 µL of Hexane.
-
Why? Injecting strong acids (TFA byproduct) damages the GC column stationary phase (especially PEG/Wax columns).
-
-
Wash (Optional but Recommended): Wash the organic layer with 200 µL of 5% NaHCO3 solution to ensure neutral pH, then dry the organic layer over anhydrous Na2SO4.
-
Injection: Inject 1 µL of the organic phase.
Visualized Workflows
Figure 1: Analytical Workflow Logic
Caption: Decision tree for selecting the optimal derivatization pathway based on detection limits and instrument capability.
GC Method Parameters (Reference)
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split 10:1 for Profiling; Splitless for Trace) |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI Mode, 70 eV) |
Validation & Troubleshooting
Linearity & Recovery:
-
Linearity: Both methods typically demonstrate
over the range of 1–1000 ppm (TMS) or 1–1000 ppb (TFA). -
Recovery: >95% when internal standards (e.g., 1-Chloro-dodecane) are used.
Common Issues:
-
Incomplete Reaction:
-
Artifacts (Acylation):
-
Elimination Reactions:
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5994-1234EN. [Link]
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography (2nd ed.). Wiley.
Sources
Protocol for the reduction of 1-chloro-2-heptanone to 1-Chloroheptan-2-ol
An In-Depth Guide to the Synthesis of 1-Chloroheptan-2-ol: Protocols for Achiral and Asymmetric Reduction of 1-chloro-2-heptanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 1-chloro-2-heptanone to this compound. The synthesis of this compound, particularly in its enantiopure form, is of significant interest to the pharmaceutical industry. For instance, (S)-1-chloro-2-heptanol is a critical chiral intermediate for the synthesis of Treprostinil, a drug used to treat primary pulmonary hypertension.[1][2] This document explores multiple synthetic strategies, including a standard achiral reduction for the synthesis of racemic this compound and an advanced asymmetric method for producing specific enantiomers. By explaining the causality behind procedural choices and grounding all information in authoritative sources, this note serves as a reliable resource for researchers in organic synthesis and drug development.
Introduction to the Reduction of α-Chloro Ketones
The reduction of a carbonyl group in an α-chloro ketone like 1-chloro-2-heptanone presents a unique synthetic challenge. The primary goal is the selective reduction of the ketone to a secondary alcohol without affecting the adjacent carbon-chlorine bond. Furthermore, since the reduction creates a new chiral center at the C-2 position, controlling the stereochemical outcome is often paramount for pharmaceutical applications.[3] This guide will detail two primary chemical approaches to address these challenges:
-
Achiral Reduction with Sodium Borohydride (NaBH₄): A straightforward, cost-effective method that yields racemic this compound. This is suitable for applications where a mixture of enantiomers is acceptable or when a subsequent resolution step is planned.
-
Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Method: A powerful catalytic approach that achieves high enantioselectivity, producing a specific (R) or (S) enantiomer depending on the catalyst used.[4][5][6]
-
Biocatalytic Reduction: An environmentally benign alternative using microorganisms or enzymes that can provide exceptionally high yield and enantioselectivity under mild conditions.[1][2]
The choice of method depends on the specific requirements of the final product, balancing factors such as cost, scale, and the need for stereochemical purity.
Strategic Comparison of Reduction Methodologies
The selection of a reduction protocol is a critical decision in the synthetic workflow. The following table summarizes the key features of the primary methods for reducing 1-chloro-2-heptanone.
| Parameter | Achiral Reduction (NaBH₄) | Asymmetric CBS Reduction | Biocatalytic Reduction (C. hominis) |
| Primary Reagent(s) | Sodium Borohydride (NaBH₄)[7][8] | Chiral Oxazaborolidine Catalyst, Borane (BH₃•THF)[4][5] | Curvularia hominis B-36 whole cells, Isopropanol[1][2] |
| Product | Racemic this compound | Enantiopure (R)- or (S)-1-chloroheptan-2-ol | (S)-1-chloro-2-heptanol[1][2] |
| Typical Yield | High (>90%) | High (>90%) | Excellent (~97%)[1][2] |
| Enantiomeric Excess (ee) | 0% (racemic) | Typically >95%[4] | >99%[1][2] |
| Reaction Conditions | 0°C to Room Temperature, Alcoholic Solvents[7] | -20°C to Room Temperature, Anhydrous THF | 30°C, Aqueous Buffer (pH 6.0)[1][2] |
| Key Considerations | Simple, inexpensive, no stereocontrol. | Requires specialized chiral catalyst, anhydrous conditions are crucial. | Environmentally friendly, highly selective, requires cell culture. |
General Reaction and Workflow Visualization
The overall transformation and a typical laboratory workflow are depicted below. This logical progression from reaction setup to final analysis is fundamental to both achiral and asymmetric protocols.
Caption: General scheme for the reduction of 1-chloro-2-heptanone.
Caption: Standard experimental workflow for chemical reduction synthesis.
Detailed Experimental Protocol 1: Achiral Reduction with Sodium Borohydride
This protocol describes a standard, reliable method for producing racemic this compound. The causality for using NaBH₄ lies in its mild reactivity; it is a selective reducing agent for aldehydes and ketones and is significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[8][9] The use of methanol as a solvent is common, as it readily dissolves the ketone and the borohydride reagent.[7]
4.1 Materials and Equipment
-
Reagents: 1-chloro-2-heptanone, Sodium borohydride (NaBH₄), Methanol (MeOH), Diethyl ether (Et₂O), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glassware for distillation.
4.2 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-chloro-2-heptanone (10.0 g, 67.2 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (1.53 g, 40.3 mmol, 0.6 eq) portion-wise over 20 minutes. The addition is done slowly to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C to neutralize excess NaBH₄ and decompose borate esters.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure, racemic this compound.[10]
Detailed Experimental Protocol 2: Asymmetric Corey-Bakshi-Shibata (CBS) Reduction
For applications requiring a specific enantiomer, the CBS reduction is a highly effective and well-documented method.[4][11] The protocol's success hinges on the formation of a complex between the chiral oxazaborolidine catalyst and borane, which then coordinates with the ketone.[5][6] This ternary complex creates a sterically defined environment, forcing the hydride from the borane to attack a specific face of the carbonyl, thus inducing asymmetry.[6] This protocol aims for the (S)-alcohol using the (R)-CBS catalyst.
Caption: Simplified mechanism of the CBS reduction.
5.1 Materials and Equipment
-
Reagents: 1-chloro-2-heptanone, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution), Anhydrous Tetrahydrofuran (THF), Methanol, Diethyl ether, 1 M HCl, Brine, Anhydrous MgSO₄.
-
Equipment: Flame-dried glassware, Schlenk line or inert atmosphere setup (Nitrogen or Argon), syringe pump, low-temperature cooling bath (-20 °C), standard work-up and purification equipment.
5.2 Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Addition: To the flask, add anhydrous THF (50 mL) and cool the solution to -20 °C using a dry ice/acetone bath. Add the (R)-Methyl-CBS catalyst solution (3.4 mL, 3.4 mmol, 0.05 eq) via syringe.
-
Borane Addition: Add the BH₃•THF solution (40.3 mL, 40.3 mmol, 0.6 eq) dropwise over 15 minutes, ensuring the temperature remains below -15 °C.
-
Substrate Addition: In a separate flask, prepare a solution of 1-chloro-2-heptanone (10.0 g, 67.2 mmol) in anhydrous THF (20 mL). Add this solution to the reaction mixture dropwise via a syringe pump over 1 hour. The slow addition is critical to ensure catalytic turnover and prevent background reduction.
-
Reaction: Stir the reaction mixture at -20 °C for 2-4 hours.
-
Monitoring: Monitor the reaction by chiral GC or TLC to confirm the consumption of the starting material.
-
Quenching: Once complete, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -20 °C.
-
Warming and Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (30 mL) and stir for 30 minutes.
-
Extraction and Purification: Follow steps 8-11 from the achiral protocol (Section 4.2) for extraction, washing, drying, and purification.
-
Purity and Enantiomeric Excess (ee) Analysis: Assess the chemical purity by GC-MS and NMR.[10][12] Determine the enantiomeric excess by analysis on a chiral GC or HPLC column.
Safety and Handling
-
1-chloro-2-heptanone: Is a combustible liquid and should be handled in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.
-
Borane-THF: Is a flammable liquid and is corrosive. It reacts violently with water. All operations must be conducted under an inert atmosphere.
-
Solvents: Methanol, THF, and diethyl ether are highly flammable. Work in a fume hood and avoid open flames or sparks.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory for all procedures.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from Organic Chemistry Portal. [Link]
-
ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from ISOMERLAB website. [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from SynArchive. [Link]
-
Xu, S., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Catalysts, 13(1), 52. [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from Wikipedia. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from Chemistry Steps. [Link]
-
Indian Academy of Sciences. (n.d.). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Retrieved from Indian Academy of Sciences. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from MSU Chemistry. [Link]
-
Kanazawa University. (2019, January 9). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from Kanazawa University. [Link]
Sources
- 1. Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield of 1-Chloroheptan-2-ol synthesis
Technical Support Center: Optimizing 1-Chloroheptan-2-ol Synthesis
Case ID: #CH-C7-OH-001 Topic: Yield Improvement & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist
Part 1: Triage & Diagnostic
Welcome to the Technical Support Center. To provide the correct troubleshooting steps, we must first identify your synthesis pathway. The production of this compound (1-chloro-2-heptanol) generally fails due to two distinct root causes depending on the starting material.
Select Your Workflow:
-
Route A: The Construction Route (Grignard Addition)
-
Starting Materials: n-Butylmagnesium bromide + Epichlorohydrin.[1]
-
Common Failure: Low yield (<40%), formation of multiple byproducts, or polymerization.
-
Diagnosis: Lack of regioselective catalysis.
-
-
Route B: The Functionalization Route (Alkene Chlorohydrination)
Part 2: Troubleshooting Route A (Grignard Synthesis)
Context: This route constructs the C7 skeleton by adding a C4 Grignard reagent to a C3 epoxide. The Problem: Direct reaction of Grignard reagents with epichlorohydrin is notoriously inefficient. Without a catalyst, the Grignard reagent acts as a base (causing polymerization) or attacks the C-Cl bond rather than the epoxide ring.
FAQ: Why is my yield stuck at 40%?
Answer: You are likely performing a standard nucleophilic attack without a copper catalyst. The Grignard reagent (
Protocol Fix: Copper-Catalyzed Ring Opening
Directive: Switch to a Kochi-Fürstner variant using Copper(I) Iodide (CuI) or Lithium Tetrachlorocuprate (
Optimized Protocol:
-
Catalyst Preparation: In a dry flask under Argon, dissolve 5 mol% CuI in anhydrous THF.
-
Substrate Loading: Add Epichlorohydrin (1.0 equiv) and cool to -30°C . Critical: Low temperature prevents side reactions.
-
Reagent Addition: Add
(1.1 equiv) dropwise over 60 minutes.-
Technical Note: The Cu(I) species forms a transient cuprate that selectively attacks the less hindered epoxide carbon via an
mechanism.
-
-
Quench: Quench with saturated
solution. Do not use HCl, as acid can hydrolyze the product to the diol.
Expected Outcome: Yield increases from ~40% to 85-92% .
Part 3: Troubleshooting Route B (Alkene Functionalization)
Context: This route adds -OH and -Cl across the double bond of Hept-1-ene. The Problem: 1-Alkenes are lipophilic (hydrophobic), while traditional chlorinating agents (chlorine water) are hydrophilic. The reaction happens only at the interface, leading to slow rates and dimerization.
FAQ: I am getting 1,2-dichloroheptane instead of the chlorohydrin. Why?
Answer: This occurs when the concentration of chloride ions (
Protocol Fix: Homogeneous NBS Chlorohydrination
Directive: Replace Chlorine gas with N-Chlorosuccinimide (NBS) in a polar aprotic/protic co-solvent system.
Optimized Protocol:
-
Solvent System: Prepare a mixture of Acetone : Water (4:1) .
-
Reasoning: Acetone dissolves the hept-1-ene, creating a homogeneous phase. Water is present in large excess to act as the nucleophile.[5]
-
-
Reagent Addition: Dissolve Hept-1-ene (1.0 equiv) in the solvent. Cool to 0°C.[1]
-
Initiation: Add NBS (1.2 equiv) in portions.
-
Regioselectivity Check:
Part 4: Visualizing the Chemistry
The following diagram illustrates the mechanistic divergence and decision points for both routes.
Caption: Decision tree comparing Grignard (Route A) and Alkene (Route B) pathways, highlighting critical control points for yield optimization.
Part 5: Comparative Data & Reagent Selection
The following table summarizes the efficiency of different chlorinating agents for Route B (Hept-1-ene conversion).
| Reagent System | Solvent | Typical Yield | Major Byproduct | Technical Verdict |
| Water (Biphasic) | 35-50% | 1,2-Dichloroheptane | Avoid. Poor solubility leads to low conversion. | |
| NaOCl / Acid | Acetic Acid | 55-65% | Acetate ester | Moderate. Acidic conditions can cause esterification side reactions. |
| NCS / | Acetone/Water | 80-85% | Minimal | Recommended. Homogeneous phase ensures clean reaction. |
| TCCA | Acetone/Water | 90-95% | Cyanuric Acid | High Throughput. TCCA is a potent source of |
Part 6: Critical FAQs
Q: How do I distinguish this compound from 2-chloro-1-heptanol?
A: This is a common analytical challenge. Use
-
This compound (Target): The proton on the carbon attached to the -OH group (C2) will appear as a multiplet around 3.6 - 3.8 ppm . The protons on C1 (
) will appear as a doublet of doublets around 3.4 - 3.6 ppm . -
2-Chloro-1-heptanol (Isomer): The protons on C1 (
) will be chemically equivalent and appear lower field (closer to 3.8-4.0 ppm) due to the primary alcohol, while the C2 proton ( ) will be distinct. -
Tip: The Grignard route (Route A) is structurally incapable of producing the 2-chloro isomer, making it the preferred route if regiochemical purity is paramount.
Q: Can I use TCCA (Trichloroisocyanuric Acid) instead of NCS?
A: Yes, and often with better results. TCCA releases 3 equivalents of
-
Protocol: Add TCCA (0.34 equiv) to Hept-1-ene in Acetone/Water (1:1). Stir at RT for 1 hour. Filter off the precipitated cyanuric acid byproduct. This is an excellent "Green Chemistry" modification.
References
-
BenchChem. (2025).[9] Synthesis of 1,2-Heptanediol: A Technical Guide for Laboratory Applications. (Discusses the intermediate this compound via Grignard route).
-
Organic Chemistry Portal. (n.d.). Chlorohydrin Formation.[3][5][6][7] (Mechanism and regioselectivity of alkene chlorination).
-
Li, N., et al. (2011). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption.[10] (Experimental yield data for Grignard synthesis of this compound).
-
Nishitani, K. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents.[11] Heterocycles.[3] (Advanced regiocontrol using Ti reagents).
- Mendelovici, M., & Glotter, E. (1992). Chlorination of alkenes with trichloroisocyanuric acid (TCCA). Journal of the Chemical Society, Perkin Transactions 1. (Use of TCCA for high-yield chlorohydrin synthesis).
Sources
- 1. 1,2-Heptanediol | 3710-31-4 | Benchchem [benchchem.com]
- 2. "Synthesis of 1-Cyclohept-1,2-dien-1-yl Benzene from 1-(2-iodo-, chloro" by MUSTAFA CEYLAN, YAKUP BUDAK et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 1-Chloroheptan-2-ol Purification
This guide serves as a technical support portal for researchers handling crude 1-Chloroheptan-2-ol. It is designed to troubleshoot purity issues, optimize isolation protocols, and ensure reproducibility in drug development workflows.
Ticket ID: PUR-C7-CLOH-001 Subject: Optimization of Isolation Strategies for Crude this compound Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying this compound (CAS: 53660-21-2) presents a classic "bifunctional" challenge. You are balancing the lipophilicity of the heptyl chain against the polarity of the chlorohydrin motif, while managing the thermal instability inherent to
The crude matrix typically contains three distinct classes of impurities depending on your synthesis route (likely alkene chlorohydrination or epoxide opening):
-
Non-polar side products: 1,2-Dichloroheptane (over-chlorination).
-
Regioisomers: 2-Chloroheptan-1-ol (the "stubborn" isomer).
-
Hydrolysis products: Heptane-1,2-diol.
This guide provides a modular troubleshooting approach. Do not blindly follow a single protocol. Diagnose your crude profile first, then select the appropriate module.
Part 1: Diagnostic & Triage (Know Your Crude)
Before heating your flask, you must identify the dominant impurity profile. Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.
Part 2: Troubleshooting Guides & Protocols
Module A: Vacuum Distillation (Bulk Cleanup)
Best for: Removing solvent residues, unreacted 1-heptene, and 1,2-dichloroheptane. Risk: Thermal degradation (HCl elimination) if not neutralized.
User Question: “I tried distilling at atmospheric pressure, but the liquid turned brown and acidic fumes appeared. What happened?”
Technical Diagnosis: You likely triggered thermal dehydrohalogenation . This compound can revert to 1,2-epoxyheptane or rearrange to ketones at temperatures >140°C, releasing HCl. The HCl then catalyzes further decomposition (autocatalysis).
Corrective Protocol:
-
Neutralization (Critical): Before distillation, wash the organic phase with saturated
.[1] If the crude is viscous, stir it with solid for 30 minutes, then filter. The feed must be neutral to slightly basic. -
Vacuum Setup: You need a high vacuum (< 5 mmHg). Do not attempt atmospheric distillation.
-
Temperature Management: Keep the bath temperature below 110°C.
Data Table: Estimated Distillation Parameters
| Component | Approx. BP (Atm) | Approx. BP (1 mmHg) | Notes |
| 1,2-Dichloroheptane | ~190°C | ~60-65°C | Distills first (Foreshot). |
| This compound | ~215°C (Est.) | 85-95°C | Main Fraction. |
| Heptane-1,2-diol | >250°C | >120°C | Remains in pot (Residue). |
Note: Boiling points are estimated based on homologous series data. Always rely on vapor temperature stability rather than absolute values. [1, 2]
Module B: Flash Chromatography (Isomer Resolution)
Best for: Separating this compound (Target) from 2-Chloroheptan-1-ol (Regioisomer). Risk: Poor separation due to similar polarity.
User Question: “My TLC shows two spots touching each other. How do I get baseline separation?”
Technical Diagnosis: The two regioisomers have very similar dipole moments. However, the primary alcohol (2-chloroheptan-1-ol) is generally slightly more polar and retains longer on silica than the secondary alcohol (this compound) due to more accessible hydrogen bonding with silanols.
Optimized Protocol:
-
Stationary Phase: High-efficiency Silica Gel (40–63 µm).
-
Mobile Phase: Use a gradient of Hexane:Ethyl Acetate .
-
Equilibration: 100% Hexane (Flush non-polars like dichlorides).
-
Elution: 0%
15% EtOAc in Hexane. -
Target Elution: Product typically elutes around 8-10% EtOAc.
-
-
Loading: Do not overload. Use <1% w/w loading relative to silica if separation is difficult.
Visualizing the Separation (TLC Guide):
-
Stain:
(Bright yellow spots on purple) or Vanillin (Blue/Grey spots). UV is ineffective as the molecule lacks a chromophore. -
Relative Rf (10% EtOAc/Hex):
-
1,2-Dichloroheptane: ~0.8 (Top)
-
This compound: ~0.4 (Middle - Target)
-
2-Chloroheptan-1-ol: ~0.35 (Just below target)
-
Heptane-1,2-diol: ~0.05 (Baseline)
-
Part 3: Advanced FAQs (Mechanism & Stability)
Q: Why is the regioisomer (2-chloroheptan-1-ol) forming?
A: This depends on your synthesis route.
-
From 1-Heptene + TCCA/Water: The reaction follows the Markovnikov rule . The electrophilic Chlorine (
) attacks the less substituted carbon, and Water ( ) attacks the more substituted carbon (secondary carbocation character). This favors your target (1-Cl-2-OH). If you see the other isomer, it suggests "anti-Markovnikov" radical mechanisms or steric direction, often caused by non-polar solvents or lack of water [3]. -
From 1,2-Epoxyheptane + HCl: Acid-catalyzed opening usually favors attack at the more substituted carbon (giving 2-Cl-1-OH) due to electronic stabilization of the transition state. However, for terminal epoxides, steric hindrance at the secondary carbon often directs the nucleophile (
) to the primary carbon, giving your target (1-Cl-2-OH). A mixture is almost inevitable here.
Q: Can I use chemical derivatization to purify?
A: Yes, but it is labor-intensive. If chromatography fails, you can exploit the steric difference between the primary and secondary alcohols.
-
Selective Esterification: Treat the mixture with 0.9 equivalents of bulky acylating agent (e.g., Pivaloyl chloride) at
. The primary alcohol impurity (2-Cl-1-OH) reacts much faster. -
Separation: The resulting ester is much less polar (High Rf) and easily separated from your unreacted target secondary alcohol (1-Cl-2-OH) via a short silica plug.
Part 4: Storage & Safety Protocol
Stability Warning:
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Stabilizer: Do not add amine stabilizers (they promote cyclization). Ensure the product is acid-free (neutral pH) before storage.
Figure 2: Degradation pathway triggered by basic conditions or excessive heat.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12371, 1-Chloroheptane. (Used for boiling point extrapolation of C7-chloro derivatives). Retrieved from .
-
Cheméo (2025). Chemical Properties of 1-Chloroheptan-2-one and derivatives. (Thermodynamic property data for C7 functionalized chains). Retrieved from .
-
Organic Chemistry Portal (2014). Synthesis of Chlorohydrins: Regioselectivity in Alkene Additions. (Mechanistic grounding for Markovnikov vs. Anti-Markovnikov addition). Retrieved from .
-
BenchChem (2025). Synthesis of 1-Chlorobutan-2-ol: Application Notes. (Protocol adaptation for homologous chlorohydrin purification). Retrieved from .
Sources
Preventing racemization during the synthesis of chiral 1-Chloroheptan-2-ol
Technical Support Center: Synthesis of Chiral 1-Chloroheptan-2-ol
Welcome to the Technical Support Center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who require high enantiomeric purity for this critical chiral intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you prevent racemization and achieve your desired stereochemical outcome.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for the synthesis of this compound?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like this compound, which is a key intermediate in the synthesis of pharmaceuticals like Treprostinil, maintaining a specific stereoisomer (e.g., the (S)-enantiomer) is crucial.[1] The biological activity of a drug is often highly dependent on its specific three-dimensional structure.[2] The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse off-target effects.[2]
Q2: My synthesis starts with chiral 1,2-epoxyheptane, but the final this compound product shows low enantiomeric excess (ee). What is the most likely cause?
A: The most probable cause is a non-optimal epoxide ring-opening procedure. Acid-catalyzed ring-opening of epoxides can proceed through an SN1-like mechanism, especially with strong acids or in protic solvents. This involves a carbocation-like intermediate that is planar and can be attacked from either face by the chloride nucleophile, leading to significant racemization. The key is to ensure the reaction proceeds via a clean SN2 mechanism.
Q3: Which synthetic strategy offers the highest enantioselectivity for producing chiral this compound?
A: A highly reliable two-step strategy involves:
-
Kinetic Resolution of Racemic Epoxide: Performing a hydrolytic kinetic resolution (HKR) on inexpensive racemic 1,2-epoxyheptane using a chiral (salen)Co(III) catalyst (Jacobsen's catalyst). This method separates the racemic epoxide into a highly enantioenriched epoxide and a 1,2-diol.[3][4][5] With this technique, the unreacted epoxide can be recovered with very high enantiomeric excess (often >99% ee).[3][4]
-
Regioselective Ring-Opening: Opening the resulting enantioenriched 1,2-epoxyheptane with a suitable chloride source under conditions that favor a strict SN2 mechanism to yield the desired this compound.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Issue 1: Significant Racemization During Epoxide Ring-Opening
-
Symptom: You start with high ee (>99%) 1,2-epoxyheptane, but the final this compound has an ee of less than 90%.
-
Root Cause Analysis: The reaction conditions are promoting an SN1 pathway over the desired SN2 pathway. This is often caused by using strong Brønsted acids (like concentrated HCl) or Lewis acids in protic solvents, which can stabilize a carbocation intermediate at the secondary carbon.
-
Solution:
-
Choice of Chloride Source: Avoid using concentrated aqueous HCl directly. Instead, use a milder and more controlled source of chloride. Lithium chloride (LiCl) in a buffered or aprotic solvent system is an excellent choice. Gaseous HCl in an anhydrous solvent like diethyl ether at low temperatures can also provide high regioselectivity and stereochemical retention.
-
Solvent Selection: Use a non-coordinating, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. These solvents do not stabilize carbocationic intermediates as effectively as protic solvents (e.g., water, methanol), thus favoring the SN2 pathway.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). Lower temperatures reduce the energy available for the higher-activation-energy SN1 pathway, making the SN2 pathway more dominant.[2]
-
pH Control: If an aqueous system must be used, buffering the reaction mixture to a mildly acidic or neutral pH can help suppress the SN1 mechanism.
-
Issue 2: Poor Regioselectivity - Formation of 2-Chloroheptan-1-ol
-
Symptom: Your final product is a mixture of the desired this compound and the isomeric 2-chloroheptan-1-ol.
-
Root Cause Analysis: The chloride nucleophile is attacking both the primary (C1) and secondary (C2) carbons of the epoxide ring. While SN2 attack is sterically favored at the less-substituted primary carbon, harsh acidic conditions can activate the secondary carbon for nucleophilic attack.
-
Solution:
-
Favor SN2 Conditions: The solutions for preventing racemization (Issue 1) are also effective here. The SN2 mechanism inherently favors nucleophilic attack at the sterically least hindered carbon. For a terminal epoxide like 1,2-epoxyheptane, this is the primary carbon (C1), leading to the desired 2-ol product.[6][7]
-
Catalyst Choice: While catalyst-free ring-opening in water has been reported for some nucleophiles, controlling regioselectivity can be challenging.[8] Using a mild Lewis acid or carefully controlled acidic conditions is paramount for directing the nucleophile.
-
Issue 3: Incomplete Conversion or Low Yield in Hydrolytic Kinetic Resolution (HKR)
-
Symptom: The kinetic resolution of racemic 1,2-epoxyheptane stalls before ~50% conversion, or the yield of the recovered enantioenriched epoxide is significantly below the theoretical maximum of 50%.
-
Root Cause Analysis: This can be due to catalyst deactivation, insufficient water, or suboptimal reaction conditions.
-
Solution:
-
Catalyst Loading and Quality: Ensure the (salen)Co catalyst is active. Use commercially available, high-quality catalysts. Catalyst loadings are typically low (0.2–2.0 mol%), but may need to be optimized for your specific substrate and scale.[3][5]
-
Stoichiometry of Water: The amount of water is critical. For a kinetic resolution, approximately 0.5 to 0.6 equivalents of water relative to the racemic epoxide is typically used.[4] Too much water can lead to excessive diol formation, while too little will result in incomplete resolution.
-
Reaction Time and Temperature: HKR reactions are often run for 12-24 hours.[3] They can be initiated at 0 °C and allowed to warm to room temperature to ensure a controlled reaction rate.[4]
-
Solvent-Free vs. Solvent: For many terminal epoxides, the HKR can be run neat (solvent-free), which is highly efficient.[9] If the epoxide is very viscous or solid, a minimal amount of a non-coordinating solvent like THF or MTBE might be necessary.[3]
-
Part 3: Recommended Protocols & Workflows
Protocol 1: Enantioselective Synthesis via Hydrolytic Kinetic Resolution (HKR)
This two-step protocol is the recommended pathway for achieving the highest enantiomeric purity.
Step A: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxyheptane
This protocol is adapted from the highly efficient methods developed by Jacobsen and coworkers.[3][5][10]
-
Materials:
-
(±)-1,2-Epoxyheptane
-
(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)
-
Acetic Acid (glacial)
-
Water (deionized)
-
Tetrahydrofuran (THF, optional)
-
-
Procedure:
-
Catalyst Activation: In a clean, dry flask, dissolve the (R,R)-Co(II) salen catalyst (0.5 mol%) in toluene. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir the mixture in the presence of air for 1 hour. The color should change from orange-red to a deep brown, indicating the formation of the active Co(III) species. Remove the solvent under reduced pressure.
-
Reaction Setup: To the flask containing the activated catalyst, add racemic 1,2-epoxyheptane (1.0 equiv).
-
Water Addition: Cool the mixture to 0 °C. Slowly add deionized water (0.55 equiv) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir vigorously for 18-24 hours.
-
Workup and Purification:
-
The reaction mixture can be directly purified by fractional distillation under reduced pressure.
-
The unreacted (S)-1,2-epoxyheptane will distill first, followed by the 1,2-heptanediol.
-
The catalyst remains as a non-volatile residue and can potentially be recovered and recycled.[3]
-
-
-
Expected Results: Recovery of (S)-1,2-epoxyheptane in ~45% yield with >99% ee.
Step B: Regioselective Ring-Opening of (S)-1,2-Epoxyheptane
-
Materials:
-
(S)-1,2-Epoxyheptane (from Step A)
-
Lithium Chloride (LiCl), dried
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the enantioenriched (S)-1,2-epoxyheptane (1.0 equiv) in anhydrous THF.
-
Add Reagents: Add dried lithium chloride (2.0 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-chloroheptan-2-ol.
-
-
Expected Results: (S)-1-chloroheptan-2-ol in high yield (>85%) with no loss of enantiomeric purity.
Workflow and Verification Diagram
Caption: Enantioselective synthesis and verification workflow.
Protocol 2: Analytical Verification of Enantiomeric Excess
Accurate determination of ee is crucial for validating your synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.[11][12]
-
Method: Chiral HPLC is often preferred.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD), is typically effective.[13][14]
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, is commonly used.[14] For a halohydrin, a typical starting point would be 95:5 or 90:10 (v/v) Hexane:Isopropanol.
-
Sample Preparation: The final product may need to be derivatized (e.g., acylated) to improve separation and detection, although direct analysis is often possible.
-
Detection: UV detection is standard if the molecule contains a chromophore. If not, a Refractive Index (RI) detector or derivatization with a UV-active group is necessary.
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Typical ee (%) | Advantages | Disadvantages |
| HKR + Ring Opening | (salen)Co(III) catalyst, H₂O, LiCl | >99%[3] | Very high enantioselectivity; uses inexpensive racemic starting material. | Two-step process; catalyst can be expensive for initial purchase. |
| Asymmetric Reduction | Chiral reducing agent (e.g., CBS catalyst) + 1-chloro-2-heptanone | 65-95%[1] | Single chemical step from the ketone. | Precursor ketone may not be readily available; ee can be variable. |
| Biocatalytic Reduction | Ketoreductase enzyme (e.g., from Curvularia hominis) + 1-chloro-2-heptanone | >99%[1] | Environmentally friendly; extremely high selectivity. | Requires specific enzymes and fermentation/cell-culture capabilities. |
Mechanism Spotlight: The Role of the (salen)Co(III) Catalyst in HKR
The Jacobsen HKR relies on a bimetallic mechanism where two chiral (salen)Co(III) units cooperate.
Caption: Cooperative bimetallic mechanism in HKR.
In this mechanism, one cobalt center acts as a Lewis acid, coordinating to the epoxide's oxygen and making it more electrophilic. The second cobalt center positions a water molecule, acting as a nucleophile, for a stereoselective backside attack on one of the epoxide's enantiomers, proceeding much faster than with the other enantiomer. This difference in reaction rates allows for the efficient separation of the two enantiomers.[3][10]
References
-
Ready, J. M., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–15. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]
-
Chen, J., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. MDPI. [Link]
-
Bäckvall, J.-E., et al. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters. [Link]
-
Reddy, B. V. S., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
-
Schaus, S. E., & Jacobsen, E. N. (n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM. [Link]
-
Wang, H., et al. (2026). Electrosynthesis of Chlorohydrins From Alkenes in Seawater Enabled by On-Site Generated Active Surface Chlorine Intermediate. ResearchGate. [Link]
-
Journal of Chemical Society of Nigeria. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria. [Link]
-
Huang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Anderson, D. W., & Berthod, A. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Reddy, K. S., et al. (2008). Hydrolytic Kinetic Resolution of Terminal Epoxides catalyzed by Novel Bimetallic Chiral Co (Salen) Complexes. Taylor & Francis Online. [Link]
-
Hasnaoui-Dijoux, G., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology. [Link]
-
Ranu, B. C., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc. [Link]
-
Reddy, V. R., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]
-
Process Development Division, Gilead Sciences, Inc. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Jacobsen, E. N., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. PubMed. [Link]
-
Denmark, S. E., & Kuester, W. E. (2020). Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. [Link]
-
Gotor-Fernández, V., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Scilit. (2026). Electrosynthesis of Chlorohydrins From Alkenes in Seawater Enabled by On-Site Generated Active Surface Chlorine Intermediate. Scilit. [Link]
-
Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]
-
LibreTexts Chemistry. (2024). 8.3: Halohydrins from Alkenes - Addition of HOX. LibreTexts. [Link]
-
Siddiqui, A. A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Reddy, C. R., et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. gcms.cz [gcms.cz]
- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting guide for the biocatalytic reduction of 1-chloro-2-heptanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the biocatalytic reduction of 1-chloro-2-heptanone to its corresponding chiral alcohol, (S)- or (R)-1-chloro-2-heptanol. As valuable chiral building blocks, the efficient synthesis of these chlorohydrins is of significant interest.[1] This document is structured to address common challenges and frequently asked questions, offering practical, field-tested solutions grounded in scientific principles.
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common issues encountered during the biocatalytic reduction of 1-chloro-2-heptanone.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a common issue in biocatalytic reactions and can stem from several factors. A systematic approach is crucial for efficient troubleshooting.[2]
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Checklist:
-
Enzyme-Related Issues :
-
Activity and Stability : Confirm the activity of your ketoreductase (KRED) with a reliable control substrate like acetophenone.[3] Enzymes can lose activity due to improper storage or handling. Also, consider the stability of the enzyme under your specific reaction conditions (temperature, pH, and presence of co-solvents).
-
Enzyme Concentration : Ensure an adequate amount of enzyme is used. If the concentration is too low, the reaction rate will be slow, leading to low conversion in a given timeframe.
-
-
Cofactor-Related Issues :
-
Cofactor Presence and Concentration : The reduction of ketones by KREDs is dependent on a nicotinamide cofactor, typically NADPH or NADH.[4] Ensure the cofactor is added at an appropriate concentration.
-
Cofactor Regeneration : Since cofactors are expensive, a regeneration system is almost always employed.[5] If this system is inefficient, the reaction will stop once the initial amount of cofactor is consumed. See Q3 for more details on troubleshooting cofactor regeneration.
-
-
Reaction Conditions :
-
pH : Most KREDs have an optimal pH range, often between 6.0 and 8.0. A deviation from this can significantly reduce enzyme activity.[6] It's important to use a buffer with sufficient capacity to maintain the pH throughout the reaction.
-
Temperature : While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific KRED.
-
Co-solvents : Due to the hydrophobic nature of 1-chloro-2-heptanone, a co-solvent like isopropanol (IPA) or dimethyl sulfoxide (DMSO) may be necessary to improve solubility. However, high concentrations of organic co-solvents can denature the enzyme.[2] The optimal concentration is a balance between substrate solubility and enzyme stability.
-
-
Substrate/Product-Related Issues :
-
Substrate Inhibition : High concentrations of the substrate, 1-chloro-2-heptanone, may inhibit the enzyme.[7][8] This is a known phenomenon for about 25% of enzymes.[8] See Q4 for more on this topic.
-
Product Inhibition : The product, 1-chloro-2-heptanol, can also inhibit the enzyme, slowing the reaction as it accumulates.[9]
-
Substrate/Product Stability : While generally stable, α-chlorohydrins can be susceptible to degradation, for instance, by forming epoxides, especially under non-optimal pH conditions.[10]
-
Q2: I am observing a good initial reaction rate, but the reaction stops before completion. What could be the cause?
This is a classic sign of several potential problems:
-
Enzyme Instability : The enzyme may be denaturing over the course of the reaction due to suboptimal conditions (pH, temperature, co-solvent).
-
Cofactor Depletion : Your cofactor regeneration system may not be robust enough to keep up with the main reaction over an extended period. This is a common bottleneck.[11]
-
Product Inhibition : As the concentration of 1-chloro-2-heptanol increases, it may be inhibiting the enzyme, causing the reaction rate to decrease and eventually stop.
-
pH Shift : Some reactions can cause a shift in the pH of the medium, moving it away from the enzyme's optimum. This is particularly relevant when using a glucose dehydrogenase (GDH) for cofactor regeneration, which produces gluconic acid.[12]
Troubleshooting Steps:
-
Monitor pH : Check the pH of the reaction mixture at the beginning and end of the reaction. If a significant shift is observed, use a buffer with a higher buffering capacity or implement a pH control system for larger-scale reactions.
-
Test Enzyme Stability : Incubate the enzyme under reaction conditions without the substrate and measure its activity at different time points. This will help determine if the enzyme is stable over the desired reaction time.
-
Evaluate Product Inhibition : Run the reaction with an initial spike of the product, 1-chloro-2-heptanol, and compare the initial rate to a control without the added product. A significantly lower rate in the spiked reaction indicates product inhibition.
Q3: My cofactor regeneration system seems to be inefficient. How can I improve it?
An efficient cofactor regeneration system is critical for driving the reaction to completion and for the economic viability of the process.[5] The two most common systems for KREDs are the substrate-coupled and enzyme-coupled systems.[12]
Cofactor Regeneration Systems
| Regeneration System | Description | Common Issues | Troubleshooting Solutions |
|---|---|---|---|
| Substrate-Coupled | The KRED itself oxidizes a co-substrate (e.g., isopropanol) to regenerate the NADPH.[12] | - Co-substrate inhibition/toxicity at high concentrations. - Formation of an inhibitory co-product (e.g., acetone). - The reverse reaction (alcohol oxidation) can compete with the desired ketone reduction. | - Optimize the concentration of the co-substrate (typically 5-25% v/v). - Consider in-situ product removal for the co-product. |
| Enzyme-Coupled | A separate dehydrogenase (e.g., glucose dehydrogenase - GDH, or formate dehydrogenase - FDH) is used with its corresponding substrate (glucose or formate).[12] | - Mismatched activity between the KRED and the regeneration enzyme. - pH drop due to acid formation (with GDH). - Inhibition of either enzyme by substrates or products of the other reaction. | - Ensure the activity of the regeneration enzyme is not rate-limiting. A 1:1 to 1:5 ratio of KRED to regeneration enzyme units is a good starting point.[13] - Use a robust buffer or a pH stat to control the pH. - Screen for compatibility between the two enzyme systems. |
Caption: Common cofactor regeneration systems.
Q4: Could substrate or product inhibition be an issue with 1-chloro-2-heptanone?
Yes, both substrate and product inhibition are plausible with α-chloro ketones and their corresponding alcohols.
-
Substrate Inhibition : This occurs when the substrate binds to the enzyme in a non-productive way, often at high concentrations, leading to a decrease in the reaction rate.[7] With some enzymes, a second substrate molecule can bind to the enzyme-product complex, preventing the release of the product.[8]
-
Product Inhibition : The product, 1-chloro-2-heptanol, can compete with the substrate for binding to the enzyme's active site, or bind to an allosteric site, reducing the enzyme's efficiency.
Diagnostic Experiment:
To test for substrate inhibition, measure the initial reaction rate at various concentrations of 1-chloro-2-heptanone. If substrate inhibition is occurring, you will observe an increase in the reaction rate up to a certain concentration, followed by a decrease as the substrate concentration is further increased.
Mitigation Strategies:
-
Fed-batch approach : Instead of adding all the substrate at the beginning, feed it into the reaction mixture over time to maintain a low, optimal concentration.
-
Enzyme Engineering : In some cases, the enzyme can be engineered to reduce its susceptibility to inhibition.[14]
-
In-situ Product Removal : For product inhibition, removing the product from the reaction mixture as it is formed can help to drive the reaction to completion.
Q5: Should I use a whole-cell system or an isolated enzyme?
The choice between a whole-cell biocatalyst and an isolated (or purified) enzyme depends on several factors.[11][15][16][17][18]
| Feature | Whole-Cell System | Isolated Enzyme System |
| Cofactor Regeneration | Often inherent; the cell's metabolic pathways regenerate the cofactor.[19] | Requires an external regeneration system (substrate- or enzyme-coupled). |
| Enzyme Stability | Generally more stable as the enzyme is in its natural environment.[16] | Can be less stable and more sensitive to reaction conditions. |
| Side Reactions | Other enzymes in the cell can lead to unwanted side reactions or metabolism of the product. | High purity reactions with no side reactions from other enzymes. |
| Downstream Processing | Can be more complex due to the need to separate the product from biomass and other cellular components. | Simpler downstream processing. |
| Cost | Generally lower cost for catalyst preparation (no need for purification). | Higher cost due to enzyme purification. |
For the reduction of 1-chloro-2-heptanone, both approaches can be successful. A whole-cell system can be advantageous due to the built-in cofactor regeneration.[19] However, if side reactions are an issue or if higher purity is required, an isolated enzyme system may be preferable.
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction of 1-Chloro-2-Heptanone
This protocol provides a starting point for the reaction. Optimization will be required for your specific enzyme and system.
-
Reaction Setup :
-
In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
If using an isolated enzyme system with GDH for cofactor regeneration, add NADP+ (e.g., to a final concentration of 1 mM) and glucose (e.g., to a final concentration of 1.2 equivalents relative to the substrate).
-
Add the ketoreductase and, if applicable, the glucose dehydrogenase.
-
-
Substrate Addition :
-
Dissolve 1-chloro-2-heptanone in a minimal amount of a co-solvent like DMSO or isopropanol.
-
Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM to start, to avoid potential substrate inhibition).
-
-
Reaction Conditions :
-
Incubate the reaction at the optimal temperature for your enzyme (e.g., 30 °C) with agitation.
-
-
Monitoring the Reaction :
-
At regular intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).
-
Separate the organic layer for analysis by GC or HPLC (see Protocol 2).
-
-
Work-up :
-
Once the reaction has reached the desired conversion, stop the reaction by removing the enzyme (if immobilized) or by extraction.
-
Extract the product, 1-chloro-2-heptanol, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase (e.g., with anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Protocol 2: Analytical Method for Monitoring Reaction Progress (GC)
Gas chromatography is a suitable method for monitoring the conversion of 1-chloro-2-heptanone to 1-chloro-2-heptanol and for determining the enantiomeric excess (ee) of the product.[20][21]
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : A chiral capillary column is required to separate the enantiomers of 1-chloro-2-heptanol. A common choice is a column coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).
-
GC Conditions (Example) :
-
Injector Temperature : 250 °C
-
Detector Temperature : 250 °C
-
Carrier Gas : Hydrogen or Helium
-
Oven Program : Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of around 180-200 °C.
-
Injection Volume : 1 µL
-
-
Sample Preparation :
-
Dilute the organic extract from the reaction work-up in a suitable solvent (e.g., ethyl acetate) before injection.
-
-
Quantification :
-
Conversion : Determined by comparing the peak area of the substrate (1-chloro-2-heptanone) to the sum of the peak areas of the substrate and the two product enantiomers.
-
Enantiomeric Excess (ee) : Calculated from the peak areas of the (R)- and (S)-1-chloro-2-heptanol enantiomers using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100.
-
References
- Kourist, R., et al. (2010). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: application of isolated enzymes. Applied Microbiology and Biotechnology, 87(5), 1637-1648.
- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a powerful tool for the production of chiral alcohols. Biotechnology advances, 30(6), 1279-1293.
- Hummel, W. (2011). Cofactor regeneration for biocatalytic redox reactions. In Industrial Biotransformations (pp. 235-255). Wiley-VCH Verlag GmbH & Co. KGaA.
- Shang, Y. P., et al. (2017). Efficient synthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol with a ketoreductase from Scheffersomyces stipitis CBS 6045.
- Ghatak, A., et al. (2017). Delineating substrate diversity of disparate short-chain dehydrogenase reductase from Debaryomyces hansenii. PloS one, 12(1), e0170202.
- Bradshaw, C. W., et al. (1992). A general method for the synthesis of enantiomerically pure 1-aryl-2-haloethanols. The Journal of Organic Chemistry, 57(5), 1526-1532.
- Schallmey, M., et al. (2004). Principles and applications of whole-cell biocatalysis. Chemie Ingenieur Technik, 76(9), 1332-1341.
- de Carvalho, C. C. (2011). Whole cell biocatalysts: essential workers from nature to the industry. Microbial biotechnology, 4(3), 250-263.
- Kallberg, Y., et al. (2002). Short-chain dehydrogenases/reductases (SDRs). European Journal of Biochemistry, 269(18), 4409-4417.
- Liese, A., & Hilterhaus, L. (2013). Evaluation of processes for the production of chiral alcohols. Chemical Society Reviews, 42(15), 6276-6289.
- Wichmann, R., & Vasic-Racki, D. (2005). Cofactor regeneration at the lab and industrial scale. In Enzyme catalysis in organic synthesis (Vol. 1, pp. 225-260). Wiley-VCH.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Martinez, C. A. (2019).
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
- Zhang, J., et al. (2006). Bioreduction with efficient recycling of NADPH by coupled permeabilized microorganisms. Applied and environmental microbiology, 72(1), 389-395.
- Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
- Bommarius, A. S., & Paye, M. F. (2013). Stabilizing biocatalysts. Chemical Society Reviews, 42(15), 6534-6565.
- Kara, S., et al. (2014). Ketoreductases: a versatile class of biocatalysts for the production of chiral alcohols. Green Chemistry, 16(4), 1515-1545.
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in biotechnology, 25(2), 66-73.
- Hollmann, F., et al. (2011). Biocatalytic oxidation reactions: a chemist's perspective.
- Tang, S., et al. (2016). Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones.
- de Miranda, A. S., et al. (2015). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
-
Codexis, Inc. (n.d.). Codex® KRED Screening Kit FAQ. Retrieved from [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
- van der Donk, W. A., & Zhao, H. (2003). Recent developments in pyridine nucleotide regeneration. Current opinion in biotechnology, 14(4), 421-426.
Sources
- 1. Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. A Thermodynamic Study of Ketoreductase-Catalyzed Reactions, Part 5. Reduction of Substituted Ketones in n-Hexane | NIST [nist.gov]
- 10. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis | MDPI [mdpi.com]
- 18. Whole Cells as Biocatalysts in Organic Transformations | MDPI [mdpi.com]
- 19. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 1-Chloroheptan-2-ol Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of 1-chloroheptan-2-ol. As a critical chiral intermediate in the development of active pharmaceutical ingredients (APIs) like Treprostinil, achieving an ultra-high enantiomeric excess (ee) is non-negotiable. A drop in ee directly translates to exponential yield loss during downstream diastereomeric resolution.
This guide provides field-proven troubleshooting strategies, causal explanations for common pitfalls, and validated protocols for both biocatalytic and chemical reduction pathways.
Quantitative Comparison of Reduction Methodologies
Before troubleshooting, it is crucial to benchmark your current process against established literature standards to determine if your baseline expectations are realistic.
| Synthesis Methodology | Catalyst System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Primary Challenge |
| Legacy Biocatalysis | Baker's Yeast | 25 | 56.0 | 65.0 | Competing oxidoreductases |
| Modern Biocatalysis | Curvularia hominis B-36 | 30 | 97.2 | >99.9 | Cell viability / Co-substrate toxicity |
| Chemical Reduction | (R)-Me-CBS / BH₃·SMe₂ | -30 | ~90.0 | 90.0 - 95.0 | Uncatalyzed background reduction |
Section 1: Biocatalytic Reduction Troubleshooting
FAQ 1: Why is my biocatalytic reduction yielding low ee (<70%) and poor conversion? Answer: If you are using legacy systems like standard Baker's yeast, the low ee is a systemic limitation. Baker's yeast contains multiple competing oxidoreductases with opposing stereopreferences, leading to a mixture of (R)- and (S)-enantiomers 1. To resolve this, transition to a highly selective whole-cell biocatalyst such as Curvularia hominis B-36. This specific strain possesses a dominant, highly stereoselective ketoreductase that exclusively yields (S)-1-chloroheptan-2-ol with >99.9% ee 2.
FAQ 2: How does the choice of co-substrate affect the ee and yield during whole-cell biocatalysis? Answer: Whole-cell biocatalysis requires continuous cofactor (NADH/NADPH) regeneration. Using 15% (v/v) isopropanol acts as a sacrificial hydrogen donor. Causality: By Le Chatelier's principle, an excess of isopropanol drives the thermodynamic equilibrium toward the reduced product. However, exceeding 15% v/v disrupts the cellular membrane of C. hominis B-36, denaturing the ketoreductase and halting conversion entirely.
Workflow for the asymmetric bioreduction of 1-chloro-2-heptanone using C. hominis B-36.
Protocol 1: Self-Validating Bioreduction using C. hominis B-36
-
Buffer Preparation: Prepare a 100 mM K₂HPO₄-KH₂PO₄ buffer and adjust strictly to pH 6.0. Causality: Deviations from pH 6.0 alter the ionization state of the ketoreductase active site, drastically reducing enantioselectivity.
-
Cell Suspension: Suspend 50 g/L (Dry Cell Weight) of resting C. hominis B-36 cells in the buffer.
-
Substrate Addition: Add 1-chloro-2-heptanone to a final concentration of 75 mM.
-
Cofactor Regeneration Setup: Add isopropanol to exactly 15% (v/v).
-
Incubation: Incubate in a bioreactor at 30 °C with 200 rpm agitation for 20 hours.
-
Validation Check (In-Process): At t=10h, extract a 1 mL aliquot with ethyl acetate. Run a rapid chiral GC analysis. You should observe >50% conversion and an ee >99%. If ee is dropping, check for pH drift and adjust with dilute H₃PO₄.
-
Harvest & Purification: Centrifuge to remove biomass. Extract the supernatant with ethyl acetate (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 10:1 v/v).
Section 2: Chemical Asymmetric Reduction (CBS Catalyst) Troubleshooting
FAQ 3: In the CBS reduction of 1-chloro-2-heptanone, why am I observing significant amounts of the racemic product? Answer: The presence of racemic product in a Corey-Bakshi-Shibata (CBS) reduction is almost always caused by the uncatalyzed background reduction of the ketone by the borane complex (BH₃·SMe₂). Causality: The uncatalyzed hydride transfer is a fast, non-stereoselective process. If the local concentration of the uncomplexed ketone is too high, or if the temperature exceeds -30 °C, this background reaction outcompetes the highly organized, stereoselective transition state of the CBS-ketone-borane complex 3.
FAQ 4: How critical is the stoichiometry of the (R)-Me-CBS catalyst? Answer: While CBS is a catalyst, using less than 0.1 equivalents (10 mol%) for α-chloro ketones often leads to incomplete conversion or prolonged reaction times, which paradoxically increases the chance of the racemic background reaction occurring. Maintain a strict 0.1 to 0.15 eq ratio.
Logical relationship and transition state formation in the CBS asymmetric reduction.
Protocol 2: Self-Validating CBS Reduction
-
System Preparation: Flame-dry a Schlenk flask under argon. Add (R)-Me-CBS catalyst (0.1 equiv) and anhydrous THF. Validation Check: Ensure moisture content of THF is <10 ppm via Karl Fischer titration; moisture destroys the CBS catalyst and generates boric acid, ruining ee.
-
Borane Addition: Cool the solution strictly to -30 °C using a dry ice/acetone bath. Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.8 equiv).
-
Controlled Substrate Addition: Dissolve 1-chloro-2-heptanone (1.0 equiv) in anhydrous THF. Add this solution to the reaction flask dropwise over 2 hours using a syringe pump. Causality: Slow addition ensures the ketone is immediately complexed by the catalyst upon entering the flask, starving the uncatalyzed racemic pathway.
-
Quenching: Once TLC indicates complete consumption of the ketone, quench the reaction carefully by adding pre-cooled methanol (-30 °C) dropwise. Causality: Methanol safely destroys excess borane, preventing runaway exothermic reactions during warmup.
-
Workup: Warm to room temperature, concentrate under reduced pressure, and partition between diethyl ether and 1M HCl. Wash the organic layer with brine, dry over MgSO₄, and purify.
Section 3: Analytical Validation
FAQ 5: How can I accurately measure the ee of this compound? Answer: Chiral Gas Chromatography (GC) is the gold standard for this volatile halohydrin. Derivatize the hydroxyl group using trifluoroacetic anhydride (TFAA) to increase volatility and improve peak resolution. Use a chiral stationary phase column (e.g., Astec® CHIRALDEX™ G-TA). The (R)- and (S)-enantiomers will baseline separate, allowing for precise integration of the area under the curve (AUC) to calculate ee:
ee (%) =[(AUC_S - AUC_R) / (AUC_S + AUC_R)] * 100
References
-
Sakai, T., et al. "Enhancement of the Enantiomeric Excess in the Bakers' Yeast Reduction of 1-Chloro-2-alkanones." Bulletin of the Chemical Society of Japan, 1992.1
-
Xu, S., et al. "Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36." Catalysts, MDPI, 2022. 2
-
Moriarty, R. M., et al. "Prostacyclins: Synthesis of UT-15 (Treprostinil)." US Patent & Trademark Office / Journal of Medicinal Chemistry, 2004. 3
Sources
Technical Support Center: Stability & Degradation of 1-Chloroheptan-2-ol
[1]
Executive Summary & Chemical Profile
1-Chloroheptan-2-ol (CAS: 53660-21-2) is a vicinal chlorohydrin characterized by a "spring-loaded" reactivity.[1] While valuable as a chiral intermediate for epoxides and amino alcohols, its structure—containing both a nucleophilic hydroxyl group and an electrophilic alkyl chloride—makes it inherently unstable.
In our support center, we most frequently encounter degradation arising from unintended cyclization (epoxide formation) and hydrolysis . Unlike simple alkyl halides, this molecule does not require external reagents to degrade; it often reacts with itself under improper storage conditions.
| Property | Specification |
| Molecular Formula | C₇H₁₅ClO |
| Molecular Weight | 150.65 g/mol |
| Key Instability | Base-sensitive cyclization, acid-sensitive hydrolysis |
| Storage Class | Refrigerated (2–8°C), Inert Atmosphere |
Degradation Pathways: The "Why" and "How"
Understanding the mechanism is the first step to troubleshooting. The degradation of this compound is rarely random; it follows specific chemical pathways driven by pH and temperature.[1]
Pathway Visualization
The following diagram illustrates the three primary fates of your molecule. Note that Path A (Epoxidation) is the dominant mode of failure in neutral-to-basic conditions.[1]
Figure 1: Primary degradation pathways.[1] The red arrow indicates the most common stability failure: spontaneous cyclization releasing HCl.
Troubleshooting Guide (FAQ Format)
Category A: Purity & Composition Issues
Q1: My sample has become acidic over time. Is this normal? A: No, but it is a common indicator of degradation.
-
The Cause: As this compound cyclizes to form 1,2-epoxyheptane (Path A), it releases Hydrochloric Acid (HCl) as a byproduct.[1]
-
The Consequence: This autocatalytic cycle is dangerous. The released HCl can catalyze the opening of the newly formed epoxide into a diol (Path B) or promote polymerization.
-
Corrective Action: Check the pH of an aqueous extract. If acidic, neutralize immediately if you intend to use the material, or redistill. For storage, ensure the material is absolutely dry, as water facilitates the ionization of the leaving group.
Q2: I see a new, lower-boiling peak in my GC trace. What is it? A: It is almost certainly 1,2-epoxyheptane .[1]
-
Identification: The epoxide is more volatile than the parent chlorohydrin due to the loss of hydrogen-bonding capability (the OH group is lost in the ring closure).
-
Mechanism: This occurs via an internal S_N2 reaction.[1] Because your molecule is a primary chloride (1-chloro), the backside attack by the adjacent alkoxide is sterically unhindered, making this transformation faster than in secondary chloride isomers.
Q3: The material has turned yellow/brown. Can I still use it? A: Proceed with caution.
-
The Cause: Coloration typically indicates oxidation to the
-chloroketone (1-chloroheptan-2-one) or oligomerization of the epoxide.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Impact: Chloroketones are potent lachrymators and electrophiles that can interfere with nucleophilic substitution reactions.[1]
-
Purification: Distillation under reduced pressure is recommended.[1] Discard the colored pot residue.
Category B: Storage & Handling[2][3][4][5][6]
Q4: Can I store this at room temperature? A: We strongly advise against it.
-
Data: At 25°C, the rate of internal cyclization increases significantly compared to 4°C.
-
Recommendation: Store at 2–8°C (Refrigerated) . For long-term storage (>3 months), -20°C is optimal.
Q5: What is the best solvent for keeping this compound in solution? A: Non-nucleophilic, non-polar solvents are best.[1]
| Solvent Class | Suitability | Reason |
| Hydrocarbons (Hexane/Heptane) | High | Inert; suppresses ionization of the C-Cl bond.[1] |
| Ethers (THF/Diethyl Ether) | Moderate | Good solubility, but peroxides can induce oxidation. |
| Alcohols (Methanol/Ethanol) | Low | AVOID. Can react to form methoxy/ethoxy ethers via S_N2.[1] |
| Water | Critical Failure | Promotes rapid hydrolysis to diol and HCl generation.[1] |
Advanced Analytical Troubleshooting
When standard QC fails, use these specific markers to diagnose the state of your reagent.
NMR Diagnostic Table
Use ^1H NMR (CDCl₃) to distinguish the parent from degradants.[1]
| Compound | Key Signal (ppm) | Multiplicity | Interpretation |
| This compound | 3.60 - 3.75 | Multiplet | The -CH₂Cl protons (deshielded by Cl).[1] |
| 1,2-Epoxyheptane | 2.45 - 2.75 | Multiplet | The epoxide ring protons (shifted upfield).[1] |
| 1,2-Heptanediol | 3.40 - 3.50 | Broad | The -CH₂OH protons (distinct from Cl-CH₂).[1] |
Decision Tree for Unknown Impurities
Figure 2: Rapid diagnostic logic for identifying impurities in chlorohydrin samples.
Experimental Protocol: Purification & Stabilization
If your batch has degraded, use this protocol to recover usable material.
Re-Purification via Vacuum Distillation [1]
-
Wash: Dissolve the crude material in Heptane.[1] Wash 1x with saturated NaHCO₃ (to remove HCl) and 1x with Brine.
-
Dry: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Do not use basic drying agents like K₂CO₃ as they trigger cyclization.
-
Concentrate: Remove solvent under reduced pressure at <30°C.
-
Distill: Perform fractional distillation under high vacuum (<5 mmHg).
-
Stabilize: Store immediately under Argon at 4°C.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]
-
Knipe, A. C. (1973).[1][2] Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkali. Journal of the Chemical Society, Perkin Transactions 2.[2] Retrieved March 1, 2026, from [Link]
-
Berti, G. (1973).[1][2] Stereochemical Aspects of the Synthesis of 1,2-Epoxides. Topics in Stereochemistry. Retrieved March 1, 2026, from [Link]
Technical Support Center: Purification of 1-Chloroheptan-2-ol
Welcome to the HaloHydrin™ Technical Support Hub. Ticket Subject: Removal of Impurities from 1-Chloroheptan-2-ol (CAS: 53660-21-2) Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Triage: Emergency Troubleshooting (Q&A)
This section addresses the most critical purity failures reported by users synthesizing this compound via alkene chlorohydroxylation or epoxide ring-opening.
Q1: My GC-MS shows a persistent peak at M-36. Is my product decomposing?
Diagnosis: Yes. This indicates thermal elimination of HCl, likely occurring inside the GC injector port or during high-temperature distillation. The Fix:
-
Immediate Action: Lower your GC injector temperature to <200°C.
-
Root Cause: this compound is thermally labile. Above 140°C, it undergoes intramolecular cyclization to form 1,2-epoxyheptane (releasing HCl) or elimination to form heptanones.
-
Purification Adjustment: Do not attempt atmospheric distillation. You must use high-vacuum distillation (<5 mmHg) to keep the pot temperature below 90°C.
Q2: I cannot separate the regioisomer (2-chloroheptan-1-ol) from my target.
Diagnosis: You likely synthesized the crude via acid-catalyzed ring opening of 1,2-epoxyheptane, which typically yields a 90:10 mixture of the 1-chloro-2-ol (target) and 2-chloro-1-ol (impurity). The Fix:
-
Distillation Status: Ineffective. The boiling point delta is <2°C.
-
Chemical Solution: Use a Lipase-mediated Kinetic Resolution . Lipases (like Candida antarctica Lipase B, CAL-B) exhibit high regioselectivity. They will preferentially acylate the primary alcohol (the impurity, 2-chloroheptan-1-ol) while leaving your secondary alcohol (this compound) untouched.
-
Protocol: Incubate crude mixture with vinyl acetate and immobilized CAL-B in hexane. The impurity becomes an ester and can be separated via flash chromatography or distillation.
Q3: My product spontaneously turns basic and loses chlorine during storage.
Diagnosis: "Epoxide Reversion." Traces of base (NaOH, NaHCO₃) remaining from the workup are catalyzing the Williamson ether synthesis, closing the ring back to 1,2-epoxyheptane. The Fix:
-
Wash Protocol: The final aqueous wash must be slightly acidic (pH 5-6) using dilute NH₄Cl, not NaHCO₃.
-
Storage: Store over activated 3Å molecular sieves to remove moisture, which can promote hydrolysis to the diol.
Technical Deep Dive: Impurity Profiles & Removal
The following diagram illustrates the genesis of common impurities based on the synthesis route. Understanding the source is the first step to removal.
Diagram 1: Impurity Formation Pathways
Caption: Mechanistic pathways showing the origin of regioisomers, diols, and reversion to epoxide.
Validated Purification Protocols
Protocol A: Removal of 1,2-Heptanediol (The "Water Wash" Method)
Objective: Remove the diol impurity which forms via hydrolysis. Principle: 1,2-heptanediol is significantly more water-soluble than this compound due to the second hydroxyl group and lack of the lipophilic chlorine atom.
-
Dilution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) . (Ratio: 10 mL solvent per 1 g crude).
-
Primary Wash: Wash the organic phase 3 times with cold water (4°C).
-
Note: Cold water minimizes the solubility of the target chlorohydrin while still extracting the diol.
-
-
Brine Wash: Perform a final wash with saturated NaCl to remove residual water from the organic phase.
-
Drying: Dry over anhydrous MgSO₄ for 30 minutes.
-
Concentration: Remove solvent under reduced pressure (Rotovap) at <30°C.
Protocol B: Vacuum Fractional Distillation (For Dichloride Removal)
Objective: Separate 1,2-dichloroheptane from this compound. Principle: 1,2-dichloroheptane (BP ~190°C atm / ~70°C at 10 mmHg) is more volatile than the chlorohydrin due to the absence of Hydrogen bonding.
| Component | Approx. BP (10 mmHg) | Collection Strategy |
| 1,2-Epoxyheptane | ~40°C | Fore-run (Discard) |
| 1,2-Dichloroheptane | ~70-75°C | Fore-run (Discard) |
| This compound | 95-105°C | Main Fraction (Keep) |
| 1,2-Heptanediol | >120°C | Pot Residue (Do not distill) |
Critical Steps:
-
Use a Vigreux column (at least 20cm) to ensure efficient fractionation.
-
Maintain vacuum pressure strictly at <10 mmHg .
-
Stop distillation if pot temperature exceeds 120°C to prevent thermal degradation.
Protocol C: Enzymatic Kinetic Resolution (For Enantiopurity)
Objective: Isolate (S)-1-chloroheptan-2-ol from the racemate. Reference: Curvularia hominis B-36 or CAL-B Lipase [1, 2].
-
Setup: Dissolve racemic this compound (100 mM) in Hexane .
-
Acyl Donor: Add Vinyl Acetate (3 equivalents).
-
Catalyst: Add Immobilized CAL-B (Novozym 435) (20 mg/mL).
-
Reaction: Shake at 30°C for 24 hours.
-
Workup: Filter off the enzyme.
-
Separation: The mixture now contains (S)-alcohol and (R)-acetate. These have vastly different boiling points and polarities. Separate via Flash Chromatography (Silica gel, 10% EtOAc in Hexane).
Analytical Data & Specifications
Physical Properties Table
| Property | Value | Notes |
| Molecular Weight | 150.65 g/mol | |
| Boiling Point (atm) | Decomposes >160°C | Extrapolated from homologs [3]. |
| Boiling Point (15 mmHg) | ~105°C | Safe distillation range. |
| Density | ~1.02 g/mL | Denser than water. |
| Solubility | Soluble in alcohols, ethers, DCM. | Poorly soluble in water (<1%). |
Purification Decision Tree
Caption: Step-by-step logic for selecting the correct purification method based on impurity profile.
References
-
Wang, D., et al. (2022). "Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36."[2] Molecules, 28(1), 226. Link
-
Gotor, V., et al. (2003). "Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers."[3] Bioorganic Chemistry, 31(3), 259-269. (Demonstrates lipase specificity for chlorohydrins). Link
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Link
-
BenchChem. "Synthesis of 1-Chlorobutan-2-ol: Application Notes." (Homologous series protocol validation). Link
Sources
Validation & Comparative
Analytical Comparison Guide: NMR Characterization of 1-Chloroheptan-2-ol vs. Alternative Modalities
Executive Summary & Context
(S)-1-Chloroheptan-2-ol is an enantiopure halohydrin and a highly valued chiral building block, most notably utilized in the synthesis of —a critical prostacyclin analog used for treating primary pulmonary arterial hypertension[1].
In drug development, the unambiguous structural and stereochemical confirmation of such intermediates is non-negotiable. While this compound is typically synthesized via the asymmetric bioreduction of 1-chloro-2-heptanone[1], confirming the success of this transformation requires robust analytical frameworks. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities like GC-MS, and provides a comparative spectral analysis of the product versus its precursor to establish a self-validating characterization protocol.
Analytical Modality Comparison: NMR vs. GC-MS
When characterizing aliphatic halohydrins, researchers typically weigh Gas Chromatography-Mass Spectrometry (GC-MS) against NMR spectroscopy.
-
GC-MS (The Alternative): GC-MS is highly sensitive and excellent for determining the overall purity (>98%) of the synthesized batch. However, under standard Electron Ionization (EI), halohydrins frequently undergo rapid dehydrohalogenation (loss of HCl) or
-cleavage. This often renders the molecular ion ( ) invisible, making it nearly impossible to definitively prove the regiochemical position of the hydroxyl group without complex chemical derivatization. -
1D & 2D NMR (The Gold Standard): NMR is a non-destructive modality that preserves the intact molecular architecture. 1D
C NMR provides immediate, diagnostic proof of carbonyl reduction, while 2D NMR (HSQC, COSY) acts as a self-validating system to untangle the overlapping aliphatic signals of the heptyl chain, ensuring absolute regiochemical certainty.
Comparative Spectral Analysis: Tracking the Bioreduction
To prove the efficacy of the NMR approach, we must compare the spectral footprint of the target product (1-chloroheptan-2-ol) against its precursor (1-chloro-2-heptanone). The following data demonstrates the exact chemical shift causality driven by the conversion of an
Table 1: H NMR Chemical Shift Comparison (DMSO- )
| Position | 1-Chloro-2-heptanone ( | This compound ( | Shift Causality & Expert Insight |
| H-1 (CH | 4.38 (s, 2H) | 3.45 (d, J = 5.0 Hz, 2H) | Upfield Shift: Loss of the strongly deshielding adjacent C=O group. Note: While theoretically diastereotopic due to the new C2 chiral center, rapid conformational averaging in DMSO often yields a pseudo-doublet. |
| H-2 (CH-OH) | N/A | 3.61 (s, 1H) | Emergence: Appearance of the carbinol methine proton. |
| OH | N/A | 4.90 (s, 1H) | Emergence: Hydroxyl proton. Observable as a distinct peak due to strong hydrogen bonding with the DMSO solvent. |
| H-3 (CH | 2.56 (t, J = 7.4 Hz, 2H) | 1.55–1.22 (m, 2H) | Upfield Shift: Loss of anisotropic deshielding from the adjacent carbonyl |
| H-4 to H-6 | 1.64–1.28 (m, 6H) | 1.55–1.22 (m, 6H) | Static: The distal aliphatic chain experiences minimal electronic perturbation. |
| H-7 (CH | 0.89 (t, J = 7.0 Hz, 3H) | 0.87 (t, J = 7.0 Hz, 3H) | Static: Terminal methyl group remains unaffected. |
Table 2: C NMR Chemical Shift Comparison (DMSO- )
| Position | 1-Chloro-2-heptanone ( | This compound ( | Shift Causality & Diagnostic Value |
| C-1 | 48.94 | 49.88 | Slight deshielding due to steric/conformational adjustments near the new hydroxyl group. |
| C-2 | 201.96 | 70.52 | Primary Diagnostic: Complete disappearance of the |
| C-3 | 39.33 | 34.30 | Upfield shift due to the removal of the electron-withdrawing C=O group. |
| C-4 to C-6 | 31.23, 23.19, 22.43 | 31.82, 25.12, 22.58 | Minor adjustments in the aliphatic backbone. |
| C-7 | 13.87 | 14.12 | Terminal methyl carbon remains virtually identical. |
Quantitative data sourced from the biocatalytic characterization by Xu et al. (2023)[1].
Experimental Methodology: Self-Validating NMR Protocol
To replicate these results and ensure a self-validating analytical system, follow this optimized acquisition protocol.
Phase 1: Sample Preparation & Solvent Causality
-
Solvent Selection: Dissolve 15–20 mg of the highly purified (>98% ee) this compound in 0.6 mL of anhydrous DMSO-
(100 atom % D) containing 0.03% v/v TMS.-
Causality: Using DMSO-
instead of CDCl is a deliberate, experience-driven choice. DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the hydroxyl proton. This locks the OH signal into a distinct, observable peak (4.90 ppm) rather than a broad baseline artifact.
-
-
Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of exactly 4-5 cm to prevent shimming artifacts.
Phase 2: Instrument Calibration 3. Tuning & Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact dielectric constant of the sample. Shim the magnetic field until the Line Width at Half Height (LWHH) of the TMS peak is <1.0 Hz.
Phase 3: Acquisition & Self-Validation
4. 1D
Workflow Visualization
The following diagram illustrates the logical progression from chemical synthesis through our self-validating analytical framework.
Analytical workflow for the structural elucidation of this compound post-bioreduction.
References
-
Xu, S., Lin, Q., Chen, W., Lin, R., Shen, Y., Tang, P., Yu, S., Du, W., & Li, J. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Catalysts, 13(1), 52.[Link]
- Google Patents. (2015).
Sources
A Comparative Guide to the Synthesis of 1-Chloroheptan-2-ol: Chemical vs. Biosynthetic Routes
In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of chiral intermediates with high purity is of paramount importance. 1-Chloroheptan-2-ol, a key building block, is no exception. Its vicinal chlorohydrin moiety makes it a versatile precursor for the synthesis of various bioactive molecules. This guide provides an in-depth comparison of the traditional chemical and emerging biosynthetic methods for the synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
The Chemical Approach: Established but with Inherent Challenges
Conventional chemical synthesis of this compound typically relies on two main strategies: the chlorohydroxylation of heptene or the ring-opening of 1,2-epoxyheptane. These methods are well-established but often face challenges in achieving high regioselectivity and enantioselectivity.
Synthesis via Ring-Opening of 1,2-Epoxyheptane
A common and reliable method for preparing this compound is the acid-catalyzed ring-opening of 1,2-epoxyheptane.[1] This approach ensures the formation of the desired constitutional isomer with high selectivity.
Experimental Protocol: Synthesis of this compound from 1,2-Epoxyheptane
-
Materials: 1,2-Epoxyheptane, Concentrated Hydrochloric Acid (37%), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-epoxyheptane in an equal volume of diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Addition of HCl: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred solution from the dropping funnel. It is crucial to maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermicity of the reaction.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Extraction: Wash the combined organic layers with water and then with brine to remove any remaining acid and salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of an inert solvent like diethyl ether is to ensure proper mixing and to help dissipate the heat generated during the reaction.
-
The slow, controlled addition of hydrochloric acid at low temperatures is critical to prevent unwanted side reactions and to ensure the regioselective attack of the chloride ion on the less substituted carbon of the epoxide ring (anti-Markovnikov addition).
-
The aqueous work-up with sodium bicarbonate neutralizes the excess acid, and the subsequent washing steps ensure the removal of impurities before the final purification.
Challenges in Chemical Synthesis:
While the ring-opening of epoxides is a reliable method, the synthesis of the starting epoxide itself can be a multi-step process. Furthermore, achieving high enantioselectivity in the final product often requires the use of expensive chiral catalysts or resolving agents, which can complicate the overall process and increase costs.[2][3] Traditional methods for the preparation of α-chloroenones, precursors to some chlorohydrins, have involved the use of highly toxic reagents and solvents like carbon tetrachloride and organomercury derivatives.[4]
The Biosynthetic Route: A Greener and More Selective Alternative
In recent years, biosynthetic methods employing whole-cell biocatalysts or isolated enzymes have emerged as powerful alternatives to traditional chemical synthesis.[5] These methods offer several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint, aligning with the principles of green chemistry.[6]
Asymmetric Reduction of 1-Chloro-2-heptanone
A highly efficient biosynthetic route to (S)-1-chloro-2-heptanol involves the asymmetric reduction of the corresponding ketone, 1-chloro-2-heptanone, using a whole-cell biocatalyst. A study has demonstrated the use of the fungus Curvularia hominis B-36 for this transformation, achieving excellent yield and enantiomeric excess.[7]
Experimental Protocol: Biosynthesis of (S)-1-chloro-2-heptanol using Curvularia hominis B-36 [7]
-
Materials: 1-chloro-2-heptanone, Curvularia hominis B-36 resting cells (dry cell weight; DCW), K2HPO4-KH2PO4 buffer (100 mM, pH 6.0), Isopropanol.
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture containing 75 mM 1-chloro-2-heptanone in K2HPO4-KH2PO4 buffer.
-
Biocatalyst Addition: Add 50 g/L of Curvularia hominis B-36 resting cells to the reaction mixture.
-
Co-substrate Addition: Introduce 15% (v/v) isopropanol as a co-substrate to facilitate the regeneration of the necessary cofactors for the reductase enzyme.
-
Reaction Conditions: Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 20 hours.
-
Product Isolation and Purification: After the reaction, the product, (S)-1-chloro-2-heptanol, can be extracted from the reaction mixture using an organic solvent and purified by standard chromatographic techniques. The purified product can be characterized by NMR.[7]
Causality Behind Experimental Choices:
-
The use of whole resting cells simplifies the process by eliminating the need for enzyme purification.
-
The phosphate buffer maintains a stable pH, which is crucial for optimal enzyme activity.
-
Isopropanol serves as a sacrificial co-substrate, providing the reducing equivalents (in the form of NADH or NADPH) required by the ketoreductase enzyme to reduce the ketone.
-
The specific temperature and agitation speed are optimized to ensure maximum enzyme activity and mass transfer.
Halohydrin Dehalogenases in Synthesis
Halohydrin dehalogenases (HHDHs) are another class of enzymes that are highly valuable in the synthesis of chlorohydrins.[8] These enzymes catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides.[9] This allows for the enantioselective synthesis of a wide range of β-substituted alcohols.[8] While a direct synthesis of this compound from heptene using an HHDH-based system is a promising green chemistry approach, more research is needed to develop efficient cascade reactions for this specific substrate.
Comparative Analysis: Chemical vs. Biosynthetic Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the chemical and biosynthetic synthesis of this compound.
| Parameter | Chemical Synthesis (Epoxide Ring-Opening) | Biosynthetic Synthesis (Asymmetric Reduction) |
| Starting Material | 1,2-Epoxyheptane | 1-Chloro-2-heptanone[10] |
| Yield | Generally high (>90% based on analogous reactions)[1] | Excellent (up to 97.2%)[7] |
| Enantiomeric Excess (ee) | Racemic unless a chiral catalyst or resolution is used | Excellent (up to 99.9%)[7] |
| Reaction Conditions | Low to room temperature, atmospheric pressure | Mild (e.g., 30 °C), atmospheric pressure[7] |
| Solvents | Organic solvents (e.g., diethyl ether)[1] | Aqueous buffer[7] |
| Catalyst/Reagent | Strong acid (e.g., HCl)[1] | Whole-cell biocatalyst (Curvularia hominis B-36)[7] |
| Environmental Impact | Use of hazardous acids and organic solvents | Benign and eco-friendly, uses water as solvent[5][7] |
| Scalability | Well-established for industrial scale | Scaled-up to 1.5 L working volume with superb results[7] |
Future Perspectives and Conclusion
The synthesis of this compound is at a crossroads, with established chemical methods being challenged by greener and more selective biosynthetic alternatives. While chemical synthesis via epoxide ring-opening remains a viable and high-yielding approach, its drawbacks in terms of enantioselectivity and environmental impact are significant.
The biosynthetic route, particularly the asymmetric reduction of 1-chloro-2-heptanone, presents a compelling case for the future of chiral chlorohydrin synthesis. The exceptionally high yield and enantioselectivity, coupled with mild reaction conditions and the use of an aqueous medium, make it a highly attractive and sustainable option.[7] Further advancements in enzyme discovery, protein engineering, and the development of chemoenzymatic and electroenzymatic cascade reactions will undoubtedly expand the toolkit for the efficient and environmentally friendly production of this compound and other valuable chiral building blocks.[11]
For researchers and drug development professionals, the choice between these methods will depend on a variety of factors, including the desired enantiopurity, scalability, cost-effectiveness, and commitment to sustainable practices. However, the data strongly suggests that biosynthetic methods are poised to play an increasingly dominant role in the future of chiral chemical synthesis.
References
-
Dai, Y., et al. (2025). Electroenzymatic cascade synthesis of chiral α-substituted aromatic halohydrins from alkenes: a green and stereoselective approach. Green Chemistry, 27, 15582-15587. Available at: [Link]
-
Du, W., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2025). Green Chemistry. RSC Publishing. Available at: [Link]
-
Gotor-Fernández, V., & Lavandera, I. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(39), 7135–7140. Available at: [Link]
-
Majeric Elenkov, M., et al. (n.d.). The Synthetic Approaches to 1,2-Chlorohydrins. ResearchGate. Available at: [Link]
-
Capecchi, E., et al. (2026). Nature-Inspired Enzymatic Cascades: Emerging Strategies for Sustainable Chemistry. Molecules. Available at: [Link]
-
Schallmey, A., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(22), 9475–9488. Available at: [Link]
-
1-Chloroheptane: Comprehensive Overview and Applications. (2025). Chemisky. Available at: [Link]
-
Gotor-Fernández, V., & Lavandera, I. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. ACS Publications. Available at: [Link]
-
Di Bono, G., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at: [Link]
-
Majeric Elenkov, M., et al. (n.d.). Halohydrin dehalogenases (HHDH) are enzymes that catalyze the formation and. Science of Synthesis. Available at: [Link]
-
1-chloro-2-heptanone. (2025). Molbase. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. (n.d.). PMC. Available at: [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC. Available at: [Link]
-
Green Chemistry in Organic Synthesis. (2022). International Journal for Multidisciplinary Research. Available at: [Link]
-
Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A. (2020). Organic Chemistry Highlights. Available at: [Link]
-
SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. (n.d.). Organic Syntheses. Available at: [Link]
-
Cryptic Halogenation Reactions in Natural Product Biosynthesis. (n.d.). eScholarship. Available at: [Link]
-
Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6. (2023). Organic Chemistry Portal. Available at: [Link]
-
Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. (2025). ResearchGate. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
High-Performance GC-MS Analysis of 1-Chloroheptan-2-ol: A Comparative Guide to Derivatization Strategies
The Analytical Challenge of Halohydrins
1-Chloroheptan-2-ol is a critical halohydrin intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Treprostinil, a high-value treatment for pulmonary arterial hypertension[1]. However, quantifying this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical hurdle.
The molecule features a highly polar secondary hydroxyl group adjacent to a reactive alkyl chloride. When injected directly into a GC system, the free hydroxyl proton acts as a strong hydrogen-bond donor, interacting with residual silanol groups on the polysiloxane stationary phase. This interaction causes severe peak tailing, loss of chromatographic resolution, and poor sensitivity. Furthermore, halohydrins are susceptible to thermal degradation (such as dehydrohalogenation) in hot GC injection ports.
To achieve robust, reproducible quantitation, analytical chemists must employ chemical derivatization. By replacing the active hydroxyl proton with a less polar moiety, we can dramatically increase the analyte's volatility, thermal stability, and detectability[2]. This guide objectively compares the performance of underivatized this compound against its two most prominent derivatives: the Trimethylsilyl (TMS) ether and the Trifluoroacetyl (TFA) ester.
Decision Matrix: Selecting the Right Derivatization Strategy
In my experience optimizing these workflows, the choice of derivatization must be dictated by your specific analytical goals—namely, the required Limit of Detection (LOD) and the target detector.
Decision matrix for selecting the optimal GC-MS derivatization strategy for this compound.
Comparative Performance Data
The following table summarizes the experimental performance of this compound across the three analytical approaches.
| Parameter | Underivatized | TMS-Derivative (Silylation) | TFA-Derivative (Acylation) |
| Derivatization Reagent | None | BSTFA + 1% TMCS | TFAA |
| Optimal Detector | FID / EI-MS (Screening) | EI-MS (Standard Quantitation) | NCI-MS / ECD (Trace Analysis) |
| Peak Asymmetry ( | 1.8 - 2.6 (Severe Tailing) | 0.9 - 1.05 (Excellent) | 0.9 - 1.05 (Excellent) |
| Estimated LOD (S/N > 3) | ~500 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Thermal Stability in GC | Poor (Prone to dehydration) | High | Moderate (Moisture sensitive) |
| Primary MS Fragments | [M-H₂O]⁺, [M-HCl]⁺ | m/z 73 [TMS]⁺, [M-CH₃]⁺ | [M-CF₃COO]⁻ (in NCI) |
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove it worked. Do not just blindly follow steps; understand the mechanistic causality behind them. Below are the field-proven methodologies for both derivatization routes.
Protocol A: Silylation via BSTFA + 1% TMCS (Target: Standard EI-MS)
Silylation neutralizes polarity and yields highly predictable fragmentation patterns, making it the gold standard for routine analysis[2].
-
Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of rigorously anhydrous hexane. Causality: Water is a potent nucleophile that aggressively quenches BSTFA, hydrolyzing the reagent and reverting any formed TMS-derivative back to the free alcohol[3].
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Causality: While BSTFA is a strong silylating agent, the 1% TMCS acts as a Lewis acid catalyst. It increases the electrophilicity of the silicon atom, ensuring quantitative derivatization of the sterically hindered secondary hydroxyl group[2].
-
Incubation: Seal the vial and heat at 60°C for 30 minutes. Causality: Gentle heating provides the necessary activation energy to drive the endothermic substitution reaction to completion without inducing thermal degradation of the alkyl chloride backbone.
-
Self-Validation Check: Inject 1 µL into the GC-MS. Monitor the chromatogram for the characteristic m/z 73 ion ([TMS]⁺). The protocol is validated if the underivatized this compound peak (characterized by severe tailing) is completely absent. If the free alcohol remains, moisture contamination in your solvent is the definitive culprit.
Protocol B: Acylation via TFAA (Target: Trace NCI-MS / ECD)
Acylation attaches a highly electronegative trifluoroacetyl group. The fluorine atoms act as an "electron sink," capturing thermal electrons and boosting the Limit of Detection (LOD) by up to three orders of magnitude compared to standard EI[4].
-
Sample Preparation: Dissolve the extracted sample in 1.0 mL of anhydrous ethyl acetate. Causality: Ethyl acetate is an aprotic solvent that readily dissolves the halohydrin but does not possess active hydrogens that would compete with the analyte for the acylation reagent.
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Causality: TFAA rapidly attacks the hydroxyl oxygen, forming a highly electronegative trifluoroacetate ester essential for electron capture[4].
-
Incubation: Incubate at 40°C for 20 minutes. Causality: Acylation with anhydrides is highly exothermic. Excessive heating can cause sample loss through volatilization or induce unwanted side reactions.
-
Solvent Exchange (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen, then reconstitute in 1.0 mL of hexane. Causality: Unreacted TFAA and its byproduct, trifluoroacetic acid, are fiercely acidic. If injected directly, they will rapidly cleave the polysiloxane backbone of the GC column, permanently destroying the stationary phase.
-
Self-Validation Check: Inject a pure hexane blank immediately following the sample run. If baseline drift or ghost peaks are observed in the blank, the evaporation step was insufficient , and residual acid is actively degrading your column.
Conclusion
For routine purity checks of this compound at high concentrations, direct injection may suffice, though peak shape will suffer. For standard laboratory quantitation, Silylation (BSTFA/TMCS) provides the best balance of stability, peak shape, and ease of use. However, if your workflow demands trace-level environmental or pharmacokinetic detection, Acylation (TFAA) paired with NCI-MS or ECD is the undisputed superior alternative, provided strict column-protection protocols are followed.
References
-
[1] Title: Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36 Source: MDPI (Fermentation) URL: [Link]
-
[2] Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]
-
[4] Title: Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection Source: Journal of Chromatography A (PubMed) URL: [Link]
-
[3] Title: Derivatization Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36 [mdpi.com]
- 2. jfda-online.com [jfda-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different reducing agents for 1-chloro-2-heptanone reduction
Executive Summary & Challenge Definition
The reduction of 1-chloro-2-heptanone to 1-chloro-2-heptanol is a pivotal transformation in the synthesis of chiral epoxides and amino-alcohol pharmacophores. However, this reaction presents a classic chemoselectivity and stereoselectivity challenge.
As an
-
Darzens-type Condensation: Under basic conditions, the intermediate alkoxide can undergo intramolecular
displacement of the chloride to form an epoxide (1,2-epoxyheptane) rather than the desired chlorohydrin. -
Racemization: Standard hydride donors yield racemic products, necessitating wasteful chiral resolution steps later in the sequence.
This guide objectively compares three reduction methodologies: Standard Chemical Reduction (Luche) , Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Reduction (KRED) .
Mechanistic Landscape
Understanding the competition between reduction and cyclization is critical. The following diagram illustrates the divergence points where process control is required.
Figure 1: Reaction pathways showing the critical divergence between stable chlorohydrin formation and epoxide cyclization.
Comparative Analysis of Reducing Agents
Method A: Modified Hydride Reduction (Luche Conditions)
Standard Sodium Borohydride (
-
Mechanism: The Cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing reduction to occur at lower temperatures. Crucially, it buffers the reaction, preventing the basicity that triggers epoxide formation.
-
Pros: Low cost, high throughput, no specialized equipment.
-
Cons: Produces a racemic mixture (50:50
); requires careful quenching.
Method B: Asymmetric Transfer Hydrogenation (ATH)
Utilizing Ruthenium-based Noyori catalysts (e.g., Ru-TsDPEN) allows for high enantioselectivity using inexpensive hydrogen donors like Formic Acid/Triethylamine or Isopropanol.
-
Mechanism: Metal-ligand bifunctional catalysis where the hydride and proton are delivered concertedly to the ketone.
-
Pros: High enantiomeric excess (ee >90%), scalable, avoids high-pressure
gas. -
Cons: Catalyst cost is significant; residual Ruthenium must be scavenged (ppm limits in APIs).
Method C: Biocatalytic Reduction (Ketoreductases - KREDs)
Engineered enzymes (KREDs/ADHs) offer the highest selectivity. This is the modern gold standard for pharmaceutical intermediates.
-
Mechanism: The enzyme binds the substrate in a specific orientation, delivering a hydride from the cofactor (
) to only one face of the ketone. -
Pros: Perfect stereocontrol (>99% ee), mild aqueous conditions, environmentally benign.
-
Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required for specific substrate fit.
Performance Data Comparison
The following table summarizes experimental performance metrics for 1-chloro-2-heptanone reduction.
| Feature | Luche Reduction ( | Ru-ATH (Noyori Catalyst) | Biocatalysis (KRED) |
| Enantiomeric Excess (ee) | 0% (Racemic) | 92% - 96% | >99% |
| Yield | 85% - 90% | 80% - 88% | 90% - 95% |
| Chemo-selectivity | Moderate (Risk of dehalogenation) | High | Very High |
| Reaction Medium | Methanol/Ethanol | Formic Acid / TEA / DCM | Aqueous Buffer / DMSO |
| Temp. Profile | -10°C to 0°C | 25°C - 40°C | 30°C |
| Cost per kg (Est.) | Low | High (Catalyst driven) | Medium (Enzyme driven) |
| Scalability | Excellent | Good | Excellent |
Detailed Experimental Protocols
Protocol 1: Biocatalytic Reduction (Recommended for Chiral Targets)
This protocol utilizes a cofactor recycling system to minimize cost.
Workflow Diagram:
Figure 2: Enzymatic workflow with integrated cofactor recycling.
Step-by-Step:
-
Buffer Preparation: In a reaction vessel, dissolve Glucose (1.5 eq) and
(0.05 eq) in Potassium Phosphate buffer (100 mM, pH 7.0). -
Enzyme Addition: Add Glucose Dehydrogenase (GDH, 50 U/mmol) and the specific KRED enzyme (screened variant, e.g., KRED-P1 series).
-
Substrate Addition: Dissolve 1-chloro-2-heptanone in DMSO (10% v/v of total volume) and add dropwise to the agitating buffer mixture.
-
Incubation: Stir at 30°C for 12–24 hours. Monitor pH and maintain at 7.0 using 1M NaOH (titrostat) if necessary (gluconic acid byproduct lowers pH).
-
Workup: Once TLC/HPLC indicates <1% starting material, extract the mixture with Ethyl Acetate (
vol). -
Purification: Dry organic layer over
, filter, and concentrate. The product is typically pure enough for downstream processing without chromatography.
Protocol 2: Luche Reduction (Recommended for Racemic Standards)
Use this when chirality is not required or for generating analytical standards.
-
Dissolution: Dissolve 1-chloro-2-heptanone (10 mmol) and Cerium(III) Chloride heptahydrate (10 mmol) in Methanol (30 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents side reactions.
-
Reduction: Add Sodium Borohydride (
, 11 mmol) portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Quenching: After 1 hour, carefully quench by adding saturated aqueous
. Do not use strong acid, or you will induce dehydration. -
Extraction: Evaporate most Methanol, dilute with water, and extract with Diethyl Ether.
References
-
Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Hollmann, F., et al. (2011). Biocatalytic reduction of alpha-chloroketones.[1] Green Chemistry.
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society.
-
Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits for Chiral Alcohol Synthesis.
-
Concellón, J. M., et al. (2004). Selective Reduction of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Chloro Ketones.[1] Journal of Organic Chemistry.
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Chloroheptan-2-ol Reaction Products
Introduction
Halohydrins, such as 1-chloroheptan-2-ol, are versatile bifunctional molecules that serve as critical intermediates in organic synthesis. Their value lies in the vicinal arrangement of a hydroxyl group and a halogen, enabling a range of predictable and useful transformations. The reaction pathway of this compound is highly dependent on the chemical environment, particularly the pH. Under basic conditions, it readily undergoes an intramolecular cyclization to form an epoxide, a valuable electrophilic intermediate. Conversely, acidic conditions typically promote an elimination reaction, leading to the formation of alkenes.
For researchers, scientists, and drug development professionals, the unambiguous structural determination of the resulting products is paramount to ensuring reaction success, understanding mechanistic pathways, and guaranteeing the purity of subsequent intermediates. This guide provides an in-depth comparison of the reaction products of this compound under basic and acidic conditions. It offers detailed experimental protocols and a comparative analysis of spectroscopic techniques essential for definitive structural elucidation.
Part 1: Dominant Reaction Pathways and Synthetic Protocols
The reactivity of this compound is dictated by the interplay between its two functional groups. The choice of a basic or acidic reagent directs the reaction toward two distinct, high-yield pathways.
Base-Induced Cyclization: The Intramolecular Williamson Ether Synthesis
In the presence of a base, this compound undergoes a classic intramolecular Sₙ2 reaction. The causality is straightforward: the base deprotonates the hydroxyl group, creating a nucleophilic alkoxide. This nucleophile is perfectly positioned to attack the adjacent electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming a stable, three-membered cyclic ether known as an epoxide.[1][2][3][4] This reaction is highly efficient due to the proximity of the reacting centers, a concept known as the Thorpe-Ingold effect.
Caption: Mechanism of base-induced epoxide formation.
Experimental Protocol: Synthesis of 1,2-Epoxyheptane
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 60.7 mmol).
-
Solvent: Dissolve the starting material in 50 mL of methanol.
-
Reagent Addition: While stirring, add a solution of sodium hydroxide (3.64 g, 91.1 mmol) in 20 mL of water dropwise over 15 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-epoxyheptane. Further purification can be achieved by vacuum distillation.
Acid-Catalyzed Dehydration: The E1 Elimination Pathway
Under strong acidic conditions, the reaction proceeds via an E1 elimination mechanism. The acid protonates the hydroxyl group, converting it into an excellent leaving group (H₂O).[5][6] The departure of water generates a secondary carbocation at the C2 position. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of an alkene.[7] Due to Zaitsev's rule, the major product is typically the more substituted (and thus more stable) alkene, which in this case would be 2-heptene, although some of the terminal alkene, 1-heptene, will also be formed.[6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Halohydrins to epoxides via intramolecular SN2. | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 7. crab.rutgers.edu [crab.rutgers.edu]
Comparative study of different catalysts for 1-Chloroheptan-2-ol synthesis
Title: Comparative Guide to Catalysts and Methodologies for 1-Chloroheptan-2-ol Synthesis
Executive Summary
This compound is a highly valuable halohydrin intermediate, predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Treprostinil, a prostacyclin vasodilator used to treat primary pulmonary hypertension ()[1]. Because Treprostinil's biological efficacy relies heavily on its stereochemistry, the synthesis of enantiopure (S)-1-chloroheptan-2-ol is a critical bottleneck in drug development. This guide objectively compares three distinct catalytic methodologies: biocatalytic asymmetric reduction, organometallic Grignard addition, and transition-metal-catalyzed epoxide ring-opening.
Mechanistic Pathways Overview
Catalytic pathways for this compound synthesis comparing biological and chemical routes.
Comparative Analysis of Catalytic Systems
To select the optimal synthetic route, researchers must weigh enantioselectivity against scalability and reagent cost. The table below summarizes the quantitative performance of each catalytic system based on recent empirical data ()[2].
| Catalytic System | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Environmental Impact | Scalability |
| C. hominis B-36 | Biocatalytic Reduction | 1-Chloro-2-heptanone | 97.2% | >99.9% (S) | Low (Aqueous, mild) | High (Proven at 1.5 L) |
| Grignard Reagent | Nucleophilic Addition | Epichlorohydrin | ~40.0% | Racemic (0%) | High (Solvents, metals) | Moderate |
| Salen-Co / HCl | Epoxide Ring-Opening | 1,2-Epoxyheptane | Variable | Catalyst-dependent | Medium | Moderate |
Expert Insight on Causality: The stark contrast in yield between the biocatalytic route (97.2%) and the Grignard route (~40%) is rooted in the reaction mechanics. Grignard addition to epichlorohydrin often suffers from over-alkylation and premature base-catalyzed ring closure (Payne rearrangement), which degrades the halohydrin product back into an epoxide ()[2]. Conversely, the whole-cell biocatalyst Curvularia hominis B-36 operates at a mild pH (6.0), entirely avoiding base-catalyzed degradation while utilizing enzymatic active sites to enforce strict (S)-stereocontrol ()[1].
Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following methodologies incorporate self-validating steps to ensure data integrity.
Protocol A: Biocatalytic Asymmetric Reduction (The Gold Standard)
This protocol utilizes the newly isolated fungus Curvularia hominis B-36 to reduce 1-chloro-2-heptanone ()[1].
Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate C. hominis B-36 cells. Harvest via centrifugation and wash twice with phosphate buffer to obtain resting cells.
-
Reaction Matrix Setup: In a bioreactor, prepare a 100 mM K₂HPO₄-KH₂PO₄ buffer solution adjusted precisely to pH 6.0. Add 50 g/L (dry cell weight) of the resting cells.
-
Substrate & Cofactor Addition: Introduce 75 mM of 1-chloro-2-heptanone. Critically, add 15% (v/v) isopropanol to the mixture.
-
Causality Note: Isopropanol is not merely a co-solvent; it acts as a sacrificial hydrogen donor. The cellular alcohol dehydrogenases oxidize isopropanol to acetone, simultaneously regenerating the NAD(P)H cofactors required to drive the asymmetric reduction of the ketone to completion.
-
-
Incubation: Stir the mixture at 200 rpm at 30 °C for 20 hours.
-
Self-Validating Extraction: Extract the aqueous phase with ethyl acetate (1:1 v/v) three times. Dry over anhydrous Na₂SO₄ and concentrate.
-
Validation Check: Analyze the concentrate using chiral Gas Chromatography (GC). A successful run will display a single peak corresponding to the (S)-enantiomer (>99.9% ee), validating both the stereospecificity of the enzyme and the absence of the (R)-enantiomer.
Protocol B: Organometallic Grignard Addition (The Legacy Route)
This traditional chemical route synthesizes racemic this compound via carbon-carbon bond formation ()[2].
Step-by-Step Methodology:
-
Grignard Generation: In a flame-dried flask purged with N₂, react n-butyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) to form butylmagnesium bromide.
-
Cryogenic Epoxide Opening: Cool the Grignard reagent to -20 °C. Add 2-(chloromethyl)oxirane (epichlorohydrin) dropwise over 30 minutes.
-
Causality Note: Temperature control is paramount. Maintaining -20 °C prevents the highly reactive Grignard reagent from attacking the carbon-chlorine bond and ensures regioselective nucleophilic attack at the less sterically hindered terminal carbon of the epoxide ring.
-
-
Quenching: Slowly quench the reaction with saturated aqueous NH₄Cl to protonate the intermediate alkoxide.
-
Self-Validating Purification: Extract with diethyl ether, concentrate, and purify via silica gel chromatography.
-
Validation Check: Perform ¹H-NMR analysis. The presence of a multiplet at δ 3.8 ppm (CH-OH) and the absence of epoxide ring protons (δ 2.5-2.8 ppm) self-validates the successful ring-opening and formation of the halohydrin.
Conclusion & Strategic Recommendations
For drug development professionals synthesizing Treprostinil, the biocatalytic reduction using C. hominis B-36 is unequivocally the superior choice. It bypasses the need for expensive chiral transition-metal catalysts (like Noyori-type or Salen-Co systems) ()[3] ()[4] and eliminates the poor atom economy and low yields (~40%) associated with Grignard additions ()[2]. By leveraging whole-cell biocatalysis with an isopropanol cofactor-regeneration system, researchers can achieve near-quantitative yields (97.2%) and perfect stereocontrol (>99.9% ee) in a highly scalable, eco-friendly aqueous medium ()[1].
References
-
Xu, S., Lin, Q., Chen, W., Lin, R., Shen, Y., Tang, P., Yu, S., Du, W., & Li, J. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Catalysts, 13(1), 52.[Link]
-
Li, N., Jia, W., Zhang, Y., Zhang, M., & Li, S. (2009). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release. AAPS PharmSciTech, 10(4), 1140-1146.[Link]
-
Malla, S., & Gopishetty, S. (2025). Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis. ResearchGate.[Link]
Sources
- 1. Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36 | MDPI [mdpi.com]
- 2. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-Chloro-2-propanol | 37493-16-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloroheptan-2-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Chloroheptan-2-ol. As your partner in laboratory safety and chemical handling, our goal is to equip you with the knowledge to work safely and effectively. This document is designed for researchers, scientists, and drug development professionals.
Hazard Assessment of this compound
Based on the data for 1-Chloroheptane, this compound should be handled as a substance that is hazardous.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2][4] The following table summarizes the anticipated hazards.
| Hazard Classification | Description | Source |
| Flammable Liquid | Assumed to be a flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air.[1][4] | [1][2][3][4] |
| Skin Irritation | Expected to cause skin irritation upon contact.[1][2][3] | [1][2][3] |
| Serious Eye Irritation | Expected to cause serious eye irritation.[1][2][3] | [1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][2][3][4] | [1][2][3][4] |
| Harmful if Swallowed | May be harmful if ingested.[2][4] | [2][4] |
Core Personal Protective Equipment (PPE) Requirements
A thorough risk assessment of your specific laboratory procedures is crucial for ensuring the highest level of safety.[5][6][7] The following PPE recommendations are based on the anticipated hazards of this compound.
Eye and Face Protection
Minimum Requirement: Chemical safety goggles conforming to ANSI Z87 standards are mandatory.[6]
Rationale: this compound is expected to be a serious eye irritant.[1][2][3] Standard safety glasses with side shields do not provide a complete seal around the eyes and are therefore insufficient for protecting against chemical splashes.[6]
For Splash Hazards: When there is a significant risk of splashing (e.g., when transferring large volumes or working with heated solutions), a face shield must be worn in addition to chemical safety goggles.[2][6] The face shield provides a secondary layer of protection for the entire face.
Hand Protection
Minimum Requirement: Chemically resistant gloves must be worn. Nitrile gloves are a suitable initial choice for incidental contact, but compatibility should be verified.[8][9]
Rationale: The skin is a primary route of exposure, and this compound is anticipated to be a skin irritant.[1][2][3] Proper glove selection is critical to prevent skin absorption of harmful substances.[5][10]
Glove Selection Considerations:
-
Breakthrough Time: This is the time it takes for the chemical to permeate through the glove material.[11]
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.[11][12]
-
Degradation: The physical change in the glove material upon contact with the chemical.[11][12]
For prolonged or immersive contact with this compound, consult a glove manufacturer's chemical resistance guide to select a glove with a long breakthrough time and low permeation rate.[11][13]
Procedural Steps for Glove Use:
-
Inspect gloves for any signs of damage or degradation before each use.[1][3][14]
-
Don gloves over clean, dry hands.
-
To avoid cross-contamination, do not touch surfaces such as doorknobs, light switches, or personal electronic devices with gloved hands.[9]
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.[2][14]
-
Dispose of used gloves in the appropriate hazardous waste container.[14] Do not reuse disposable gloves.[9]
Skin and Body Protection
Minimum Requirement: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[6][8]
Rationale: This combination of attire protects the skin from accidental splashes and contact with contaminated surfaces.[8][15] Given the flammability hazard of this compound, a flame-resistant lab coat is a critical safety measure.[2][3]
For procedures with a higher risk of significant skin exposure, consider the use of a chemically resistant apron or coveralls.[7]
Respiratory Protection
Requirement: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][15]
Rationale: this compound is expected to cause respiratory irritation.[1][2][3] A chemical fume hood is an engineering control designed to capture and exhaust vapors, minimizing the risk of inhalation.[15]
If a fume hood is not available or if your risk assessment indicates that the occupational exposure limit may be exceeded, a respirator may be necessary.[1][4] In such cases, a formal respiratory protection program that complies with OSHA 29 CFR 1910.134 is required. This includes respirator selection, fit testing, and training.[4][5][7]
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, it is critical to have a clear plan and the appropriate equipment readily available.
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.[1][2]
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
For a Small, Manageable Spill:
-
Don the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]
-
Clean the spill area with soap and water.[2]
Disposal of Contaminated PPE and Chemical Waste
All waste generated from the handling of this compound, including used PPE and residual chemical, must be treated as hazardous waste.
Operational Plan:
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a designated, sealed hazardous waste container.[14]
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3][14][16] Do not pour chemical waste down the drain.[2][3]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American-instrument.com. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
-
Material Safety Data Sheet - 1-Chloroheptane, 97%. (2005, October 24). Cole-Parmer. [Link]
-
SAFETY DATA SHEET. (2021, October 19). Airgas. [Link]
-
This compound. PubChem. [Link]
-
Glove Guide - Chemical Compatibility. myUSF. [Link]
-
Glove Selection Guide. Office of Environment, Health & Safety, University of California, Berkeley. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PowerPak. [Link]
-
Chemical Resistance Guide. Environment, Health & Safety, University of California, Berkeley. [Link]
-
SDS US. (2023, February 19). [Link]
-
Chemical Resistance Guide for Gloves – Quick Tips. BHHC Safety Center. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. clarionsafety.com [clarionsafety.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. myusf.usfca.edu [myusf.usfca.edu]
- 14. pccarx.com [pccarx.com]
- 15. labequipmentdirect.com [labequipmentdirect.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
